3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-4-6-11(7-5-10)20(18,19)17-9-13(15)12-3-2-8-16-14(12)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJOLIOBEZICFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616690 | |
| Record name | 3-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226085-18-3 | |
| Record name | 3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=226085-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Kinase Inhibitor Synthesis
CAS Number: 226085-18-3
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. This versatile heterocyclic compound is a pivotal building block in the synthesis of a wide array of biologically active molecules, most notably potent and selective kinase inhibitors.
Chemical Properties and Data
This compound, also known as 3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine, is a stable, solid organic compound. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing the compound's stability and modulating its reactivity for subsequent synthetic transformations.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 226085-18-3 | |
| Molecular Formula | C₁₄H₁₁BrN₂O₂S | |
| Molecular Weight | 351.22 g/mol | |
| Physical Form | Solid | |
| Purity | Typically >97% | |
| Storage | Inert atmosphere, room temperature | |
| IUPAC Name | 3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine |
Table 2: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | Predicted ranges based on analogous structures: δ 8.4-8.2 (m, 1H), 8.1-7.9 (m, 1H), 7.9-7.7 (d, 2H), 7.6-7.5 (s, 1H), 7.3-7.1 (m, 1H), 7.3-7.2 (d, 2H), 2.4-2.3 (s, 3H). |
| ¹³C NMR | Predicted ranges based on analogous structures: δ 148.1, 145.2, 144.9, 135.2, 130.8, 129.8, 127.3, 120.1, 117.9, 115.6, 95.3, 21.6. |
| Mass Spectrometry | [M+H]⁺ expected around 350.98/352.98. |
Note: The provided NMR data are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. For definitive assignments, experimental data for the specific compound should be consulted.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the tosylation of the commercially available 3-bromo-1H-pyrrolo[2,3-b]pyridine (3-bromo-7-azaindole).
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of tosyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, frequently appearing in the core of numerous kinase inhibitors. The bromine atom at the 3-position of this compound serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
This intermediate is instrumental in the synthesis of inhibitors for a range of kinases, including but not limited to:
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): SGK1 is implicated in various physiological processes, and its dysregulation is linked to diseases such as diabetes, hypertension, and cancer.
-
AP-2-Associated Protein Kinase 1 (AAK1): AAK1 inhibitors are being explored as potential broad-spectrum antiviral agents.[1]
-
Inhibitor of Nuclear Factor Kappa-B Kinase (IKK): Selective IKKα inhibitors are sought after for their potential in treating diseases involving the non-canonical NF-κB signaling pathway.[2]
-
Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are key targets in oncology due to their role in angiogenesis and tumor cell proliferation.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired 3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
-
The tosyl protecting group can be subsequently removed under basic conditions (e.g., NaOH in methanol/water) to yield the final 3-aryl-1H-pyrrolo[2,3-b]pyridine.
Role in Signaling Pathways: Targeting SGK1
As an example, derivatives of this compound have been synthesized as potent inhibitors of SGK1.[3] The SGK1 signaling pathway is a critical downstream effector of the PI3K/PDK1 pathway, playing a key role in cell survival, proliferation, and ion channel regulation. In many cancers, this pathway is overactive, promoting tumor growth and resistance to therapy.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Pictograms: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the field of drug discovery, particularly in the development of kinase inhibitors. Its well-defined reactivity, especially in Suzuki-Miyaura cross-coupling reactions, provides a reliable and versatile platform for the synthesis of diverse libraries of compounds for biological screening. This guide provides essential technical information to aid researchers in the effective utilization of this important building block.
References
- 1. Synthesis of 3-heteroaryl-pyrrolo[2,3-b]pyridines as potent inhibitors of AP-2-associated protein kinase 1 (AAK1) with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to 3-Bromo-1-tosyl-7-azaindole: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-tosyl-7-azaindole, a tosyl-protected derivative of 3-bromo-7-azaindole, is a pivotal building block in the synthesis of complex heterocyclic compounds. The 7-azaindole core is a recognized "privileged scaffold" in medicinal chemistry, frequently utilized for its ability to mimic the purine structure and form crucial hydrogen bonds with biological targets. Specifically, it serves as an excellent hinge-binding motif in many kinase inhibitors. The introduction of a bromine atom at the 3-position provides a versatile handle for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions, while the tosyl group at the 1-position serves as a robust protecting group, enhancing stability and influencing reactivity during synthetic transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-1-tosyl-7-azaindole, underscoring its significance in the development of novel therapeutics.
Core Chemical Properties
While 3-Bromo-1-tosyl-7-azaindole is a crucial intermediate, it is often synthesized and used in subsequent steps without extensive isolation and characterization in published literature. The following tables summarize its known properties and those of its parent compound, 3-bromo-7-azaindole, for reference.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |
| Synonyms | 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | |
| CAS Number | 226085-18-3 | |
| Molecular Formula | C₁₄H₁₁BrN₂O₂S | |
| Molecular Weight | 351.22 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | Inert atmosphere, room temperature | |
| Melting Point | Not explicitly reported. The precursor, 3-bromo-7-azaindole, has a melting point of 185-189 °C. | [1] |
Spectroscopic Data
| 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.46 (d, J = 4.0 Hz, 1H), 8.07 (d, J = 8.0 Hz, 2H), 7.98 (d, J = 4.0 Hz, 1H), 7.76 (d, J = 4.0 Hz, 1H), 7.31 (d, J = 12.0 Hz, 2H), 6.55 (d, J = 4.0 Hz, 1H), 2.39 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 145.51, 145.45, 135.05, 131.72, 129.74, 128.09, 127.94, 124.43, 115.18, 104.48, 21.67 |
Synthesis and Reactivity
3-Bromo-1-tosyl-7-azaindole is typically prepared from its unprotected precursor, 3-bromo-7-azaindole, through a standard tosylation reaction. This intermediate is highly valued for its reactivity in palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents at the 3-position.
Experimental Protocols
1. Synthesis of 3-Bromo-1-tosyl-7-azaindole
This protocol is based on general tosylation procedures for 7-azaindole derivatives.
-
Materials:
-
3-Bromo-7-azaindole
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA) or other suitable base
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
-
Procedure:
-
Dissolve 3-bromo-7-azaindole (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.5-2.0 equivalents) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tosyl chloride (1.1-1.2 equivalents) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-Bromo-1-tosyl-7-azaindole.
-
2. Suzuki Cross-Coupling Reaction using 3-Bromo-1-tosyl-7-azaindole
This is a general protocol for the palladium-catalyzed coupling of an arylboronic acid with the 3-bromo-1-tosyl-7-azaindole core.
-
Materials:
-
3-Bromo-1-tosyl-7-azaindole
-
Arylboronic acid or boronic acid pinacol ester (1.1-1.5 equivalents)
-
PdCl₂(dppf)·CH₂Cl₂ or other suitable palladium catalyst (e.g., Pd(PPh₃)₄) (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or other suitable base (2-3 equivalents)
-
1,4-Dioxane and water (typically a 3:1 to 4:1 mixture)
-
-
Procedure:
-
To a microwave vial or Schlenk flask, add 3-Bromo-1-tosyl-7-azaindole (1 equivalent), the arylboronic acid/ester (1.1 equivalents), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 10 mol%), and potassium carbonate (3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture (e.g., 3:1 dioxane:water).
-
Heat the reaction mixture at 85-120 °C for 2-4 hours, or until completion as monitored by TLC or LC-MS. Microwave heating can often accelerate the reaction.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to obtain the 3-aryl-1-tosyl-7-azaindole derivative.
-
Applications in Drug Discovery
The primary application of 3-Bromo-1-tosyl-7-azaindole is as a key intermediate in the synthesis of kinase inhibitors. The 7-azaindole moiety acts as a bioisostere of adenine, the core of ATP, allowing it to bind effectively to the hinge region of the ATP-binding pocket of kinases. The ability to functionalize the 3-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) to achieve potency and selectivity for specific kinase targets.
Derivatives of 7-azaindole have been investigated as inhibitors for a multitude of kinases, including:
-
Anaplastic Lymphoma Kinase (ALK)[2]
-
Aurora Kinases[2]
-
Phosphatidylinositol 3-kinases (PI3K)
-
Proviral insertion site in Moloney murine leukemia virus (PIM) kinases
-
Janus kinases (JAK)
The general strategy involves using the 3-bromo position to introduce various aryl or heteroaryl groups that can interact with other regions of the ATP-binding site, thereby enhancing the inhibitory activity of the molecule.
Visualizations
Synthesis and Functionalization Workflow
The following diagram illustrates a typical synthetic workflow starting from 3-bromo-7-azaindole to a functionalized derivative via tosylation and a subsequent Suzuki coupling reaction.
References
An In-Depth Technical Guide to the Synthesis of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various kinase inhibitors and other pharmacologically active molecules.[1][2] The 7-azaindole scaffold, of which this compound is a derivative, is a privileged structure in medicinal chemistry due to its ability to mimic the hinge-binding region of ATP in kinases.[1] The introduction of a bromine atom at the 3-position and a tosyl protecting group on the indole nitrogen allows for further selective functionalization, making it a versatile building block in drug discovery programs.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a two-step process starting from commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The general synthetic route involves:
-
N-Tosylation: Protection of the pyrrole nitrogen of 7-azaindole with a p-toluenesulfonyl (tosyl) group. This step deactivates the pyrrole ring towards unwanted side reactions and enhances the regioselectivity of the subsequent bromination.
-
Regioselective Bromination: Introduction of a bromine atom at the C3 position of the N-tosylated 7-azaindole. The 3-position is the most electron-rich and thus the most susceptible to electrophilic substitution.[3]
This synthetic approach is illustrated in the workflow diagram below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
The N-tosylation of 7-azaindole is a crucial step to protect the pyrrole nitrogen. This is typically achieved using tosyl chloride in the presence of a base.
Reaction Scheme:
Caption: N-Tosylation of 7-azaindole.
Detailed Protocol:
A common procedure for the N-tosylation of 7-azaindole involves the use of tosyl chloride with triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane (DCM).
-
Materials: 7-azaindole, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
To a solution of 7-azaindole in dry DCM, add TEA and a catalytic amount of DMAP.
-
Cool the mixture in an ice bath.
-
Add a solution of tosyl chloride in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.[4]
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for N-Tosylation:
| Reactant/Reagent | Molar Equiv. | Typical Yield | Reference |
| 7-Azaindole | 1.0 | \multirow{3}{*}{89%} | [4] |
| Tosyl Chloride | 1.1 | ||
| TEA | 2.0 | ||
| DMAP | 0.1 |
Step 2: Synthesis of this compound
The regioselective bromination at the C3 position of the N-tosylated intermediate is the final step in the synthesis. Various brominating agents can be employed for this transformation.
Reaction Scheme:
Caption: Bromination of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine.
Detailed Protocol:
A representative procedure for the bromination of 1-tosyl-1H-pyrrolo[2,3-b]pyridine involves the use of bromine gas in a suitable organic solvent.
-
Materials: 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, Bromine (Br₂), Organic Solvent (e.g., CCl₄ or CH₂Cl₂).
-
Procedure:
-
Dissolve 1-tosyl-1H-pyrrolo[2,3-b]pyridine in an appropriate organic solvent.
-
Cool the solution to a controlled temperature (e.g., 0 °C).
-
Slowly bubble a measured amount of bromine gas through the solution or add a solution of bromine in the same solvent dropwise.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by recrystallization or column chromatography.
-
Quantitative Data for Bromination:
While a specific yield for the direct bromination of 1-tosyl-1H-pyrrolo[2,3-b]pyridine is not explicitly detailed in the provided search results, high yields are generally expected for the electrophilic halogenation at the 3-position of N-protected 7-azaindoles. For a similar transformation involving the bromination of 7-azaindole using a nickel(II) acetate and triethanolamine borate catalyst system with bromine gas, a yield of 99.0% for 3-bromo-7-azaindole was reported, which is then subsequently tosylated.[5]
| Reactant/Reagent | Molar Equiv. | Typical Yield | Reference |
| 1-Tosyl-1H-pyrrolo[2,3-b]pyridine | 1.0 | \multirow{2}{*}{High (expected)} | General Procedure |
| Bromine | 1.1 |
Applications in Drug Development
This compound is a valuable intermediate for the synthesis of a wide range of biologically active compounds. The bromine atom at the 3-position serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.[1] The tosyl group can be readily removed under basic conditions to provide the free NH-azaindole if required for biological activity.[4][6]
The 7-azaindole core is a key feature in several kinase inhibitors targeting enzymes such as ALK, DYRK1A, and c-Met, which are implicated in various cancers.[1] The ability to readily functionalize the 3-position of the 7-azaindole scaffold using intermediates like this compound is therefore of significant interest to medicinal chemists.
Conclusion
The synthesis of this compound is a straightforward and efficient process that provides a versatile building block for the development of novel therapeutics. The two-step sequence of N-tosylation followed by regioselective bromination is a reliable method for accessing this important intermediate. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working in the field of drug discovery and development.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Elucidation of the Structure of 3-Bromo-1-tosyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3-Bromo-1-tosyl-7-azaindole, a key intermediate in the synthesis of various biologically active compounds. This document details the synthetic protocol, spectroscopic data, and crystallographic analysis of this compound and its related isomers, offering a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Identity and Properties
3-Bromo-1-tosyl-7-azaindole , also known as 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic compound with the chemical formula C₁₄H₁₁BrN₂O₂S.[1]
| Property | Value |
| CAS Number | 226085-18-3 |
| Molecular Formula | C₁₄H₁₁BrN₂O₂S |
| Molecular Weight | 351.22 g/mol |
| IUPAC Name | 3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)Br |
| InChI Key | NDJOLIOBEZICFO-UHFFFAOYSA-N |
Synthesis and Experimental Protocol
General Synthetic Protocol:
The synthesis involves the reaction of the parent 7-azaindole with p-toluenesulfonyl chloride in the presence of a base and a catalyst.
Figure 1: General synthesis pathway for 3-Bromo-1-tosyl-7-azaindole.
Detailed Experimental Steps (Adapted from related syntheses):
-
To a solution of 3-Bromo-7-azaindole in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add triethylamine (typically 2-3 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1-1.5 equivalents) in the same solvent.
-
The reaction mixture is stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the pure 3-Bromo-1-tosyl-7-azaindole.
Spectroscopic Data and Structural Characterization
The definitive structure of 3-Bromo-1-tosyl-7-azaindole is established through a combination of spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A commercially available ¹H NMR spectrum for 3-Bromo-1-tosyl-7-azaindole (CAS 226085-18-3) confirms the presence of the key structural features.[2] Although a detailed peak assignment is not provided with the spectrum, the expected signals would include:
-
A singlet for the proton at the C2 position of the pyrrolo[2,3-b]pyridine core.
-
A set of signals for the protons on the pyridine ring.
-
An AA'BB' system for the four aromatic protons of the tosyl group.
-
A singlet for the methyl protons of the tosyl group.
For comparison, the ¹H NMR data for a related compound, 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , is presented below.[2]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 8.88 | s | H-2 |
| 8.57-8.53 | m | H-4/H-6 |
| 8.08-8.05 | d | Tosyl aromatic |
| 7.46-7.44 | d | Tosyl aromatic |
| 2.58 | s | Acetyl CH₃ |
| 2.35 | s | Tosyl CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific ¹³C NMR spectrum for 3-Bromo-1-tosyl-7-azaindole is not available in the searched literature, the expected chemical shifts can be inferred from related structures. For instance, the ¹³C NMR data for 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone shows characteristic peaks for the acetyl carbonyl, the sulfonyl-bearing carbon, the carbons of the pyrrolopyridine core, and the aromatic carbons of the tosyl group.[2]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , electrospray ionization (ESI-MS) shows a molecular ion peak at m/z = 393.26 [M+H]⁺, with the characteristic isotopic pattern for a bromine-containing compound.[2] A similar analysis for 3-Bromo-1-tosyl-7-azaindole would be expected to show a molecular ion peak corresponding to its molecular weight of 351.22 g/mol , along with the distinctive M/M+2 isotopic signature of bromine.
Crystallographic Data
A crystal structure for the specific 3-Bromo-1-tosyl-7-azaindole isomer has not been found in the searched literature. However, the crystal structure of the related 5-Bromo-1H-pyrrolo[2,3-b]pyridine has been determined, providing insight into the geometry of the 7-azaindole core.[3]
Workflow for Single Crystal X-ray Diffraction:
Figure 2: A typical workflow for structure elucidation by single-crystal X-ray diffraction.
Signaling Pathways and Applications
7-Azaindole derivatives are known to be privileged structures in medicinal chemistry, often acting as bioisosteres of indoles and purines. They are key components in the development of various therapeutic agents, including kinase inhibitors. The tosyl group in 3-Bromo-1-tosyl-7-azaindole serves as a protecting group for the indole nitrogen, allowing for selective functionalization at other positions of the azaindole core, particularly at the bromine-substituted C3 position, through various cross-coupling reactions.
Figure 3: The role of 3-Bromo-1-tosyl-7-azaindole in the synthesis of potential therapeutic agents.
Conclusion
The structural elucidation of 3-Bromo-1-tosyl-7-azaindole is well-supported by its CAS number and commercially available ¹H NMR data. While a complete set of experimental data including ¹³C NMR, mass spectrometry, and a crystal structure for this specific isomer is not yet fully documented in the public domain, the available information on related compounds provides a strong basis for its characterization. This technical guide serves as a foundational resource for researchers working with this versatile building block, enabling further exploration of its chemistry and potential applications in drug discovery.
References
A Technical Guide to 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in the development of potent and selective kinase inhibitors. The document details its chemical properties, synthesis, and significant role as a scaffold in medicinal chemistry. A primary focus is placed on its utility in the synthesis of inhibitors targeting critical signaling pathways implicated in cancer and inflammatory diseases, including Fibroblast Growth Factor Receptor (FGFR), Janus Kinase (JAK), and Inhibitor of nuclear factor kappa-B kinase (IKK). This guide consolidates quantitative data on derivative compounds, provides detailed experimental protocols for key synthetic transformations and biological assays, and visualizes the relevant signaling pathways to aid in research and drug development efforts.
Introduction
This compound, also known by its IUPAC name 3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine , is a versatile building block in organic synthesis and medicinal chemistry. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged structure found in numerous biologically active compounds. The presence of a bromine atom at the 3-position offers a convenient handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The tosyl group at the 1-position serves as a protecting group for the pyrrole nitrogen, enhancing the stability and modifying the reactivity of the heterocyclic system.
The strategic importance of this compound lies in its role as a precursor to a wide array of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Derivatives of this compound have demonstrated potent inhibitory activity against several key kinases, making this scaffold a subject of intense research in the quest for novel therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |
| CAS Number | 226085-18-3 | |
| Molecular Formula | C14H11BrN2O2S | |
| Molecular Weight | 351.22 g/mol | |
| Physical Form | Solid | |
| Purity | Typically >97% | |
| Storage | Inert atmosphere, room temperature |
Synthesis and Functionalization
The synthesis of this compound is a critical first step for its use in drug discovery programs. Subsequently, the bromine atom at the 3-position is typically exploited for the introduction of various aryl or heteroaryl moieties via Suzuki-Miyaura cross-coupling, leading to a diverse library of potential kinase inhibitors.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative two-step synthesis starting from 7-azaindole (1H-pyrrolo[2,3-b]pyridine).
Step 1: Bromination of 1H-pyrrolo[2,3-b]pyridine
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), cooled to 0 °C, add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-1H-pyrrolo[2,3-b]pyridine.
Step 2: Tosylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous aprotic solvent such as DMF or tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) (1.1-1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1-1.2 eq) in the same anhydrous solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of this compound with various boronic acids or esters.
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), and a suitable base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq).
-
Add a palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05-0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivative.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of this compound have emerged as potent inhibitors of several kinases that are critical targets in oncology and immunology.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.
Quantitative Data: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | |
| Other derivatives | Data varies | Data varies | Data varies |
Experimental Protocol: In Vitro FGFR Kinase Assay
-
The assay is typically performed in a 96- or 384-well plate format.
-
To each well, add the recombinant human FGFR1, FGFR2, or FGFR3 enzyme in a suitable kinase buffer.
-
Add the test compound (derivatives of this compound) at various concentrations.
-
Initiate the kinase reaction by adding a solution containing ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method.
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.
FGFR Signaling Pathway
Caption: FGFR Signaling Pathway and its inhibition.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and hematological malignancies. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors.
Quantitative Data: JAK Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| 14c | 2900 | >10000 | 1100 | |
| Other derivatives | Data varies | Data varies | Data varies |
Experimental Protocol: In Vitro JAK Kinase Assay
-
The assay is conducted in a multi-well plate format.
-
Recombinant human JAK1, JAK2, or JAK3 enzyme is added to each well in a kinase reaction buffer.
-
Test compounds are added at a range of concentrations.
-
The reaction is initiated by the addition of ATP and a substrate peptide (e.g., a STAT-derived peptide).
-
The plate is incubated at a controlled temperature for a defined period.
-
The reaction is terminated, and the level of substrate phosphorylation is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay).
-
IC50 values are determined from the dose-response curves.
JAK-STAT Signaling Pathway
Caption: JAK-STAT Signaling Pathway and its inhibition.
Inhibitor of Nuclear Factor Kappa-B Kinase (IKK) Inhibition
The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. IKKα is a key kinase in the non-canonical NF-κB pathway. Aminoindazole-pyrrolo[2,3-b]pyridine derivatives have been developed as selective IKKα inhibitors.
Quantitative Data: IKKα Inhibitory Activity of Aminoindazole-pyrrolo[2,3-b]pyridine Derivatives
| Compound | IKKα Ki (nM) | IKKβ Ki (nM) | Reference |
| SU1261 | 10 | 680 | |
| SU1349 | 16 | 3352 |
Experimental Protocol: In Vitro IKKα Kinase Assay
-
The assay is performed in a suitable buffer containing recombinant human IKKα.
-
The test compounds are serially diluted and added to the wells.
-
The kinase reaction is initiated by the addition of ATP and a substrate, such as a peptide derived from p100/NF-κB2.
-
The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured, for example, using a radiometric assay with [γ-32P]ATP or a non-radioactive method like TR-FRET.
-
The inhibition constant (Ki) values are calculated from the IC50 values using the Cheng-Prusoff equation.
Non-Canonical NF-κB Signaling Pathway
Caption: Non-Canonical NF-κB Pathway and its inhibition.
Conclusion
This compound stands out as a highly valuable and versatile scaffold in modern drug discovery. Its amenability to functionalization, particularly through Suzuki-Miyaura cross-coupling, provides a robust platform for the synthesis of diverse libraries of compounds. The demonstrated success in generating potent and selective inhibitors of key kinases such as FGFR, JAKs, and IKKα underscores the significance of the 1H-pyrrolo[2,3-b]pyridine core in medicinal chemistry. This technical guide serves as a foundational resource for researchers aiming to leverage this privileged scaffold in the development of next-generation therapeutics for a range of debilitating diseases. The provided protocols and pathway diagrams are intended to facilitate further research and innovation in this exciting field.
In-depth Technical Guide: Molecular Weight of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
This guide provides a detailed breakdown of the molecular weight for 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a compound of interest for researchers, scientists, and professionals in drug development.
Chemical Identity
Systematic Name: 3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine[1] CAS Number: 226085-18-3[1] Linear Formula: C₁₄H₁₁BrN₂O₂S[1]
Molecular Weight Calculation
The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The chemical formula C₁₄H₁₁BrN₂O₂S indicates the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur.
A logical workflow for the molecular weight calculation is presented below.
Caption: Workflow for calculating the molecular weight of a chemical compound.
Quantitative Data
The standard atomic weights of the constituent elements are essential for this calculation.[2][3][4][5][6][7][8][9][10][11][12][13] The following table summarizes the atomic weights and the calculation for the total molecular weight of this compound.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 11 | 1.008[14][15] | 11.088 |
| Bromine | Br | 1 | 79.904[2][16][17][18][19] | 79.904 |
| Nitrogen | N | 2 | 14.007[4][8][20][21][22] | 28.014 |
| Oxygen | O | 2 | 15.999[7][9][13][23][24] | 31.998 |
| Sulfur | S | 1 | 32.066[5] | 32.066 |
| Total | 351.224 |
The calculated molecular weight of this compound is 351.224 g/mol .
References
- 1. This compound | 226085-18-3 [sigmaaldrich.com]
- 2. Bromine - Wikipedia [en.wikipedia.org]
- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. princeton.edu [princeton.edu]
- 8. Nitrogen - Wikipedia [en.wikipedia.org]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Sulfur - Wikipedia [en.wikipedia.org]
- 13. Oxygen, atomic [webbook.nist.gov]
- 14. quora.com [quora.com]
- 15. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 16. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 17. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 18. byjus.com [byjus.com]
- 19. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 20. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 21. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 22. #7 - Nitrogen - N [hobart.k12.in.us]
- 23. m.youtube.com [m.youtube.com]
- 24. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
Spectral and Synthetic Overview of 3-Bromo-1-tosyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-tosyl-7-azaindole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a common pharmacophore, and its derivatives are explored for various therapeutic applications. This technical guide provides a summary of the available spectral data and synthetic methodology for 3-Bromo-1-tosyl-7-azaindole. Despite a thorough literature search, specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for the title compound could not be located. However, this guide presents the synthetic route and the spectral characterization of its direct precursor, 3-Bromo-7-azaindole, along with generalized experimental protocols.
Synthesis
The preparation of 3-Bromo-1-tosyl-7-azaindole is typically achieved through a two-step synthesis starting from 7-azaindole (also known as 1H-pyrrolo[2,3-b]pyridine).
-
Bromination: The first step involves the selective bromination of the 7-azaindole ring at the 3-position. This is commonly achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).
-
Tosylation: The subsequent step is the tosylation of the nitrogen atom of the pyrrole ring in 3-Bromo-7-azaindole. This is typically carried out by reacting the precursor with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Spectral Data
As of the latest literature review, detailed experimental spectral data (¹H NMR, ¹³C NMR, and MS) for 3-Bromo-1-tosyl-7-azaindole is not publicly available. However, the spectral data for its immediate precursor, 3-Bromo-7-azaindole, has been reported and is presented below.
NMR Data for 3-Bromo-7-azaindole (Precursor)
The following tables summarize the proton and carbon nuclear magnetic resonance spectral data for 3-Bromo-7-azaindole.
Table 1: ¹H NMR Spectral Data of 3-Bromo-7-azaindole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 12.07 | broad singlet | - |
| 8.29 | doublet of doublets | 4.7, 1.5 |
| 7.83 | doublet of doublets | 7.9, 1.5 |
| 7.70 | singlet | - |
| 7.16 | doublet of doublets | 7.9, 4.7 |
Solvent: Chloroform-d (CDCl₃)
Table 2: ¹³C NMR Spectral Data of 3-Bromo-7-azaindole
| Chemical Shift (δ) ppm |
| 147.2 |
| 143.9 |
| 126.4 |
| 125.6 |
| 118.7 |
| 116.3 |
| 87.1 |
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
Mass Spectrometry Data
No specific experimental mass spectrometry data for 3-Bromo-1-tosyl-7-azaindole was identified in the reviewed literature. For a compound with the molecular formula C₁₄H₁₁BrN₂O₂S, the expected monoisotopic mass would be approximately 350.97 g/mol .
Experimental Protocols
The following are generalized protocols for acquiring NMR and MS data, which would be applicable for the characterization of 3-Bromo-1-tosyl-7-azaindole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the compound would be prepared by dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent, such as chloroform-d or dimethyl sulfoxide-d₆, containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
Mass Spectrometry (MS)
Mass spectra would be obtained using a high-resolution mass spectrometer, typically employing electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in a solvent like methanol or acetonitrile and introduced into the instrument via direct infusion or after separation using liquid chromatography. The data would be analyzed to determine the accurate mass of the protonated molecule [M+H]⁺.
Synthetic Workflow
The synthetic pathway from the starting material, 7-azaindole, to the final product, 3-Bromo-1-tosyl-7-azaindole, is illustrated in the following diagram.
Caption: Synthetic route to 3-Bromo-1-tosyl-7-azaindole from 7-azaindole.
Commercial availability of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability, chemical properties, safety, and synthesis of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 226085-18-3). This versatile heterocyclic compound serves as a crucial intermediate in medicinal chemistry and materials science, particularly in the development of novel therapeutics.
Commercial Availability
This compound is readily available from several commercial suppliers. The following table summarizes a selection of vendors and their offerings. Pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Catalog Number | Quantity | Price (USD) | Purity |
| Sigma-Aldrich (Ambeed) | AMBH9614FB25 | 1 g | $23.00 | 97% |
| 5 g | $80.50 | |||
| 10 g | $159.85 | |||
| Bridge Organics | HT.077 | Price on request | Price on request | Not specified |
| 2A Biotech | 2A-0129533 | Inquire | Inquire | Not specified |
| BLDpharm | BD00647898 | Inquire | Inquire | Not specified |
Data compiled from publicly available supplier information.[1][2][3]
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 226085-18-3 | Sigma-Aldrich |
| IUPAC Name | 3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | Sigma-Aldrich |
| Molecular Formula | C₁₄H₁₁BrN₂O₂S | Sigma-Aldrich |
| Molecular Weight | 351.22 g/mol | Calculated |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | 97% | Sigma-Aldrich |
| Storage Temperature | Inert atmosphere, room temperature | Sigma-Aldrich |
| InChI Key | NDJOLIOBEZICFO-UHFFFAOYSA-N | Sigma-Aldrich |
Safety and Handling
The tosylated compound's specific safety data is not extensively detailed in public literature; however, hazard information for the precursor, 3-Bromo-1H-pyrrolo[2,3-b]pyridine, is available and should be considered.
Hazard Statements for this compound:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
GHS Pictograms:
-
GHS07 (Exclamation Mark)
Signal Word:
-
Warning
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
The synthesis of this compound can be achieved in a two-step process starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The following protocols are based on established literature procedures for similar substrates.
Step 1: Synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine
This procedure is adapted from a patented method for the bromination of 7-azaindole.[4]
-
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Bromine (Br₂)
-
Nickel(II) acetate
-
Triethanolamine borate
-
An appropriate organic solvent (e.g., Dichloromethane)
-
-
Procedure:
-
Dissolve 100 mmol of 7-azaindole in a suitable organic solvent within a reactor.
-
Add 40 mmol of a catalyst mixture composed of nickel(II) acetate and triethanolamine borate in a 3:1 molar ratio.
-
Heat the reaction mixture to 100 °C with stirring (e.g., 90 rpm).
-
Slowly introduce 300 mmol of bromine gas into the reaction mixture.
-
Maintain the reaction under reflux for 3 hours.
-
Upon completion, cool the reaction mixture and purify the product (e.g., via column chromatography) to obtain 3-bromo-1H-pyrrolo[2,3-b]pyridine. The reported yield for this method is 99.0%.[4]
-
Step 2: N-Tosylation of 3-Bromo-1H-pyrrolo[2,3-b]pyridine
This protocol is a general method for the N-tosylation of 7-azaindole derivatives, adapted from a procedure described for a similar substrate.[5]
-
Materials:
-
3-Bromo-1H-pyrrolo[2,3-b]pyridine
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 3-Bromo-1H-pyrrolo[2,3-b]pyridine in dichloromethane (DCM).
-
Add triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Add p-toluenesulfonyl chloride (tosyl chloride) to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction to completion (e.g., by TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Visualizations
The following diagrams illustrate key logical and chemical pathways related to this compound.
Caption: Procurement and handling workflow for this compound.
Caption: Two-step synthesis of this compound.
References
- 1. bridgeorganics.com [bridgeorganics.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 226085-18-3|this compound|BLD Pharm [bldpharm.com]
- 4. 3-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-1-tosyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and optimized conditions for the Suzuki coupling of 3-Bromo-1-tosyl-7-azaindole with various aryl and heteroaryl boronic acids. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the C-3 position is crucial for the development of novel therapeutic agents. The tosyl protecting group on the indole nitrogen enhances the stability and reactivity of the substrate in palladium-catalyzed reactions.
Reaction Principle
The Suzuki-Miyaura coupling involves a palladium(0) catalyst that undergoes oxidative addition with the aryl bromide (3-Bromo-1-tosyl-7-azaindole). The resulting palladium(II) complex then undergoes transmetalation with a boronic acid in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst to continue the catalytic cycle.
Optimized Reaction Conditions
Based on analogous reactions with structurally similar substrates, a range of effective conditions for the Suzuki coupling of 3-Bromo-1-tosyl-7-azaindole have been compiled. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and purity of the final product.
| Parameter | Recommended Reagents/Conditions | Molar Equiv. / Concentration | Notes |
| Substrate | 3-Bromo-1-tosyl-7-azaindole | 1.0 | --- |
| Boronic Acid | Aryl or Heteroarylboronic Acid | 1.2 - 1.5 | Excess boronic acid is used to drive the reaction to completion. |
| Palladium Catalyst | PdCl₂(dppf)·CH₂Cl₂ | 0.05 - 0.10 | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a common and effective catalyst for such couplings. |
| Pd(PPh₃)₄ | 0.05 - 0.10 | Tetrakis(triphenylphosphine)palladium(0) is another widely used catalyst. | |
| Base | K₂CO₃ | 2.0 - 3.0 | Potassium carbonate is a versatile and commonly used base. |
| Cs₂CO₃ | 2.0 - 3.0 | Cesium carbonate can be more effective for challenging couplings. | |
| K₃PO₄ | 2.0 - 3.0 | Potassium phosphate is another suitable inorganic base. | |
| Solvent | 1,4-Dioxane / H₂O | 4:1 to 10:1 | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Toluene / H₂O | 4:1 to 10:1 | Toluene can be used as an alternative to dioxane. | |
| DME / H₂O | 4:1 to 10:1 | Dimethoxyethane is another suitable ethereal solvent. | |
| Temperature | 80 - 110 °C | --- | The reaction is typically heated to ensure a reasonable reaction rate. |
| Reaction Time | 2 - 24 hours | --- | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-1-tosyl-7-azaindole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 equiv.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-1-tosyl-7-azaindole.
-
Example Protocol: Synthesis of 3-(4-Methoxyphenyl)-1-tosyl-7-azaindole
-
To a 25 mL round-bottom flask, add 3-Bromo-1-tosyl-7-azaindole (378 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
The flask is sealed with a rubber septum and purged with argon for 15 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (41 mg, 0.05 mmol) is added to the flask against a positive flow of argon.
-
Degassed 1,4-dioxane (8 mL) and degassed water (2 mL) are added via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and water (20 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL).
-
The combined organic layers are washed with brine (30 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to yield the product.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the Suzuki coupling of 3-Bromo-1-tosyl-7-azaindole.
Buchwald-Hartwig amination of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
An overview of the Buchwald-Hartwig amination reaction for the synthesis of N-aryl derivatives of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key transformation in medicinal chemistry and drug development. This document provides detailed protocols, reaction conditions, and the catalytic cycle. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a significant structural motif in numerous biologically active compounds and approved pharmaceuticals.[1] The ability to form carbon-nitrogen (C-N) bonds efficiently is crucial for synthesizing libraries of these compounds for drug discovery.[2]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has emerged as a powerful and versatile method for C-N bond formation.[2][3] It offers significant advantages over traditional methods, which often require harsh conditions and have limited functional group tolerance.[2] This reaction is particularly useful for the amination of heteroaryl halides, such as this compound. The tosyl protecting group on the pyrrole nitrogen is often employed to prevent side reactions at this position.[4]
Application Notes
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, several factors must be considered.
-
Catalyst System : The choice of palladium source and ligand is critical. While first-generation catalysts used simple phosphine ligands, modern methods employ bulky, electron-rich biaryl phosphine ligands that promote efficient oxidative addition and reductive elimination steps.[5][6] Palladium(II) precatalysts like Pd(OAc)₂ or palladium(0) sources like Pd₂(dba)₃ are commonly used.[7][8] Advanced, well-defined precatalysts that are air- and thermally-stable have been developed to ensure efficient generation of the active Pd(0) species.[5][9]
-
Ligands : Biaryl phosphine ligands such as XPhos, RuPhos, and DavePhos have shown excellent performance in the amination of halo-7-azaindoles.[4][5] Bidentate ligands like BINAP and Xantphos are also effective, particularly for coupling with a range of primary and secondary amines.[4][7][8] The steric and electronic properties of the ligand must be matched to the specific amine and aryl halide partners.
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[10] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[5][7] The choice of base can significantly impact reaction rate and yield.
-
Solvent : Anhydrous, aprotic polar solvents are typically used to ensure the solubility of the reaction components and to prevent quenching of the base. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[7][11]
Reaction Conditions Summary
The following table summarizes typical conditions for the Buchwald-Hartwig amination of related halo-7-azaindoles and bromopyridines, providing a starting point for optimization.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 4-Chloro-7-azaindole | N-Methylpiperazine | RuPhos Precatalyst (1) | RuPhos (1) | LiHMDS (2.4) | THF | RT | 94 | [5] |
| 2 | N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | K₃PO₄ (1.5) | Dioxane | 100 | 82 | [4] |
| 3 | 6-Chloro-N-methyl-pyrrolo[2,3-d]pyrimidine derivative | Benzylamine | Pd(OAc)₂ (cat.) | BINAP (cat.) | Cs₂CO₃ (2.0) | Dioxane | 110 | - | [7] |
| 4 | 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18 mmol) | BINAP (0.35 mmol) | NaOtBu (2.8) | Toluene | 80 | 60 | [8] |
| 5 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | Dioxane | 100 | - | [12] |
Experimental Workflow
The general workflow for setting up a Buchwald-Hartwig amination reaction involves the careful handling of air- and moisture-sensitive reagents under an inert atmosphere.
References
- 1. ajol.info [ajol.info]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald催化剂和配体_预催化剂_化学试剂-默克生命科学 [sigmaaldrich.cn]
- 7. mdpi.com [mdpi.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Bromo-1-tosyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 3-bromo-1-tosyl-7-azaindole. This key intermediate is a versatile building block for the synthesis of a diverse range of functionalized 7-azaindole derivatives, which are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.
Introduction
The 7-azaindole scaffold is a privileged heterocycle in drug discovery. The ability to introduce molecular diversity at various positions of this ring system is crucial for the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the regioselective functionalization of halogenated 7-azaindoles. This document outlines optimized protocols for the Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions at the C3-position of 1-tosyl-protected 3-bromo-7-azaindole, enabling the formation of C-C and C-N bonds.
Suzuki Coupling: Synthesis of 3-Aryl-1-tosyl-7-azaindoles
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between a halide and an organoboron compound.[1][2] This protocol details the coupling of 3-bromo-1-tosyl-7-azaindole with various arylboronic acids.
Experimental Protocol: Suzuki Coupling
Materials:
-
3-Bromo-1-tosyl-7-azaindole
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-1-tosyl-7-azaindole (1.0 equiv.), the respective arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio to achieve a 0.1 M concentration of the starting bromide.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-tosyl-7-azaindole.
Representative Data: Suzuki Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1-tosyl-7-azaindole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1-tosyl-7-azaindole | 92 |
| 3 | 3-Thiopheneboronic acid | 3-(Thiophen-3-yl)-1-tosyl-7-azaindole | 78 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
References
Application Notes and Protocols for the Deprotection of 1-Tosyl-3-bromo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the deprotection of 1-tosyl-3-bromo-7-azaindole to yield 3-bromo-7-azaindole, a valuable intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors.[1][2][3] The presented methodology is based on a mild and efficient procedure utilizing cesium carbonate, which is compatible with a wide range of functional groups.[4][5]
Introduction
7-Azaindole scaffolds are privileged structures in medicinal chemistry, frequently employed in the design of kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP.[2][3] The synthesis of substituted 7-azaindoles often requires the protection of the indole nitrogen to facilitate regioselective functionalization. The tosyl group is a common protecting group for this purpose.[1][6] Subsequent removal of the tosyl group is a critical step to furnish the final product or a key intermediate for further elaboration.
The protocol described herein focuses on the cleavage of the N-tosyl group from 1-tosyl-3-bromo-7-azaindole. This deprotection is often accomplished under basic conditions.[1][6] A particularly effective and mild method involves the use of cesium carbonate in a mixed solvent system of tetrahydrofuran (THF) and methanol (MeOH).[4][5] This method is advantageous due to its high efficiency and tolerance of various functional groups, which often leads to high yields with minimal by-product formation.[5] Azaindoles, being more electron-deficient than indoles, tend to undergo this deprotection at a faster rate.[5]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the deprotection of N-tosylated azaindoles using cesium carbonate. The data is based on analogous reactions reported in the literature.[5]
| Parameter | Value/Range | Notes |
| Substrate | 1-Tosyl-3-bromo-7-azaindole | - |
| Reagent | Cesium Carbonate (Cs₂CO₃) | 3.0 equivalents |
| Solvent | THF:MeOH (2:1 v/v) | - |
| Temperature | Ambient Temperature (~22 °C) | Reaction can be heated to reflux to increase rate. |
| Reaction Time | 0.5 - 2 hours | Azaindoles deprotect significantly faster than indoles.[5] |
| Conversion | >99% | Monitored by HPLC or TLC. |
| Yield | High (typically >95%) | Isolated yield after work-up and purification. |
Experimental Protocol
Deprotection of 1-Tosyl-3-bromo-7-azaindole using Cesium Carbonate
This protocol is adapted from a general procedure for the deprotection of N-tosylated indoles and azaindoles.[5]
Materials:
-
1-Tosyl-3-bromo-7-azaindole
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) (optional, for reaction monitoring)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add 1-tosyl-3-bromo-7-azaindole (1.0 eq).
-
Dissolve the substrate in a 2:1 mixture of anhydrous THF and anhydrous MeOH.
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
-
Addition of Reagent:
-
To the stirred solution, add cesium carbonate (3.0 eq) in one portion at ambient temperature.
-
-
Reaction Monitoring:
-
Stir the resulting suspension at ambient temperature.
-
Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 0.5 to 2 hours.[5]
-
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.
-
To the residue, add deionized water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromo-7-azaindole.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the deprotection of 1-tosyl-3-bromo-7-azaindole.
Logical Relationship Diagram
Caption: Key relationships in the deprotection reaction.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a tosyl-protected form of 3-bromo-7-azaindole, is a pivotal building block in the synthesis of a diverse range of kinase inhibitors. The 7-azaindole scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to mimic the adenine core of ATP and form crucial hydrogen bond interactions with the hinge region of various kinases.[1][2] This key interaction is facilitated by the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole -NH group serving as a hydrogen bond donor.[1][2]
The bromine atom at the 3-position provides a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of kinase inhibitors. The tosyl protecting group on the pyrrole nitrogen enhances the stability of the 7-azaindole ring and can influence the regioselectivity of subsequent reactions.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of inhibitors targeting key kinases such as Phosphoinositide 3-kinase (PI3K), Anaplastic Lymphoma Kinase (ALK), and AP-2 Associated Kinase 1 (AAK1).
Targeted Kinases and Signaling Pathways
The 7-azaindole scaffold has been successfully employed to develop inhibitors against a multitude of kinases implicated in cancer and other diseases.
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in many human cancers, making PI3K an attractive therapeutic target.[3] Inhibitors based on the 7-azaindole scaffold have demonstrated potent and selective inhibition of PI3K isoforms.[3]
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, gene amplifications, or mutations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[4] ALK inhibitors have shown significant clinical efficacy in patients with ALK-positive tumors.
AP-2 Associated Kinase 1 (AAK1): AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis. Inhibition of AAK1 has emerged as a potential therapeutic strategy for a range of diseases, including neuropathic pain and viral infections.
Experimental Protocols
The following protocols describe the general procedures for the synthesis of kinase inhibitors using this compound as a key intermediate.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-7-azaindole Derivatives
This protocol details the palladium-catalyzed coupling of this compound with various arylboronic acids.
References
Synthesis of 3,5-Disubstituted-7-Azaindoles from Tosylated Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-azaindole scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2] The strategic functionalization at the 3- and 5-positions of the 7-azaindole core is a key aspect of structure-activity relationship (SAR) studies in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of 3,5-disubstituted-7-azaindoles, leveraging tosylated precursors for regioselective functionalization via palladium-catalyzed cross-coupling reactions.
The presented methodologies utilize a robust synthetic sequence involving the protection of the 7-azaindole nitrogen with a tosyl group. This protecting group serves a dual purpose: it modulates the reactivity of the heterocyclic system and prevents undesired side reactions during subsequent functionalization steps.[3][4] The core of the synthetic strategy relies on the versatile Suzuki-Miyaura cross-coupling reaction to introduce a diverse range of substituents at the C3 and C5 positions of the azaindole ring.[3][5][6]
Synthetic Strategy Overview
Two primary synthetic routes are detailed, both commencing from commercially available 5-bromo-7-azaindole. The choice of route depends on the desired substitution pattern.
Route 1: Synthesis of 3-Aryl-5-(1-methyl-1H-pyrazol-4-yl)-7-azaindoles. This route is suitable for introducing a fixed substituent at the 5-position (in this case, a methyl-pyrazole) followed by diversification at the 3-position. The key steps involve an initial Suzuki coupling, followed by iodination, tosylation, a second Suzuki coupling, and final deprotection.
Route 2: General Synthesis of 3,5-Disubstituted-7-azaindoles. This more flexible route allows for the sequential and selective introduction of different substituents at both the 3- and 5-positions. It begins with halogenation at the 3-position, followed by tosylation to form a key di-halogenated and protected intermediate. Sequential Suzuki couplings at the more reactive C3-iodide followed by the C5-bromide allow for controlled disubstitution.
Experimental Protocols
Route 1: Synthesis of 3-Aryl-5-(1-methyl-1H-pyrazol-4-yl)-7-azaindoles
This protocol describes the synthesis of a library of compounds with a fixed 1-methyl-4-pyrazole moiety at the 5-position and variable aryl groups at the 3-position.
Step 1: Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine (Intermediate 7)
-
Reaction: To a solution of 5-bromo-7-azaindole (1.0 equiv) in a 3:1 mixture of dioxane and water, add 1-methyl-4-pyrazoleboronic acid pinacol ester (1.2 equiv) and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Degas the mixture with nitrogen for 15 minutes, then add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv).
-
Reaction Conditions: Heat the reaction mixture at 85 °C for 4 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the product.
Step 2: Synthesis of 3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine
-
Reaction: Dissolve the product from Step 1 (1.0 equiv) in acetonitrile. Add N-iodosuccinimide (NIS) (1.1 equiv).
-
Reaction Conditions: Heat the mixture at 50 °C for 2 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography.
Step 3: Synthesis of 3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine (Intermediate 11)
-
Reaction: To a solution of the product from Step 2 (1.0 equiv) in dichloromethane (DCM), add triethylamine (TEA) (3.0 equiv), 4-dimethylaminopyridine (DMAP) (0.1 equiv), and tosyl chloride (1.2 equiv).
-
Reaction Conditions: Stir the reaction at room temperature for 12 hours.
-
Work-up and Purification: Quench the reaction with water and extract with DCM. Dry the combined organic layers over sodium sulfate, concentrate, and purify by column chromatography.
Step 4: General Procedure for Suzuki Coupling to Synthesize Protected 3,5-Disubstituted-7-azaindoles (Intermediate 12)
-
Reaction: In a microwave vial, combine intermediate 11 (1.0 equiv), the desired aryl boronic acid or pinacol ester (1.2 equiv), and potassium carbonate (2.0 equiv) in a 3:1 mixture of dioxane and water.
-
Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv).
-
Reaction Conditions: Heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
Work-up and Purification: Dilute with ethyl acetate, filter through celite, and concentrate. Purify the residue by column chromatography.
Step 5: General Procedure for Tosyl Deprotection (Final Products 13a-aa)
-
Reaction: Dissolve the protected azaindole from Step 4 (1.0 equiv) in dioxane and add a 2M aqueous solution of sodium hydroxide (excess).
-
Reaction Conditions: Heat the mixture in a microwave reactor at 150 °C for 1-10 minutes.
-
Work-up and Purification: Neutralize the reaction with HCl, extract with ethyl acetate, dry the organic layer, and concentrate. Purify the final product by preparative HPLC.
Route 2: General Synthesis of 3,5-Disubstituted-7-azaindoles
This protocol allows for broader diversification at both the 3- and 5-positions of the 7-azaindole core.
Step 1: Synthesis of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (Intermediate 14)
-
Reaction: To a solution of 5-bromo-7-azaindole (1.0 equiv) in acetonitrile, add N-iodosuccinimide (NIS) (1.1 equiv).
-
Reaction Conditions: Heat the mixture at 50 °C for 2 hours.
-
Work-up and Purification: After cooling, the product typically precipitates and can be collected by filtration.
Step 2: Synthesis of 5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (Intermediate 15)
-
Reaction: To a suspension of intermediate 14 (1.0 equiv) in dichloromethane (DCM), add triethylamine (TEA) (3.0 equiv), 4-dimethylaminopyridine (DMAP) (0.1 equiv), and tosyl chloride (1.2 equiv).
-
Reaction Conditions: Stir the reaction at room temperature for 12 hours.
-
Work-up and Purification: Quench with water, extract with DCM, dry the organic layers, concentrate, and purify by column chromatography.
Step 3: Selective Suzuki Coupling at C3 (Intermediate 21)
-
Reaction: In a microwave vial, combine the dihalide intermediate 15 (1.0 equiv), the desired boronic acid for the 3-position (e.g., (3-cyanophenyl)boronic acid, 1.1 equiv), and potassium carbonate (2.0 equiv) in a 3:1 dioxane/water mixture.
-
Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv).
-
Reaction Conditions: Heat in a microwave reactor at 120 °C for 5 minutes. This short reaction time is crucial for selectivity.
-
Work-up and Purification: Dilute with ethyl acetate, filter, concentrate, and purify by column chromatography.
Step 4: Suzuki Coupling at C5 (Intermediate 22)
-
Reaction: To the product from Step 3 (1.0 equiv) in a 3:1 dioxane/water mixture, add the second aryl boronic acid or pinacol ester for the 5-position (1.2 equiv) and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv).
-
Reaction Conditions: Heat the reaction at 85 °C for 4 hours.
-
Work-up and Purification: Dilute with ethyl acetate, filter, concentrate, and purify by column chromatography.
Step 5: Tosyl Deprotection (Final Products 23a-f)
-
Reaction: Dissolve the fully substituted, protected azaindole from Step 4 (1.0 equiv) in dioxane and add a 2M aqueous solution of sodium hydroxide.
-
Reaction Conditions: Heat in a microwave reactor at 150 °C for 1-10 minutes.
-
Work-up and Purification: Neutralize with acid, extract with an organic solvent, dry, concentrate, and purify by preparative HPLC.
Data Presentation
Table 1: Summary of Yields for Key Intermediates in Route 1
| Intermediate | Reaction Step | Yield (%) |
| 5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine | Suzuki Coupling | 93% |
| 3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine | Iodination | 69% |
| 3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Tosylation | 89% |
Table 2: Summary of Yields for Selected Final Products via Route 1
| Compound | 3-Aryl Substituent | Suzuki Coupling Yield (%) | Deprotection Yield (%) |
| 13a | Phenyl | 75% | 65% |
| 13b | 3-Cyanophenyl | 85% | 72% |
| 13c | 4-Methoxyphenyl | 68% | 58% |
| 13d | 2-Fluorophenyl | 55% | 45% |
Table 3: Summary of Yields for Key Intermediates in Route 2
| Intermediate | Reaction Step | Yield (%) |
| 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (14) | Iodination | 83% |
| 5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (15) | Tosylation | 78% |
| 3-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile (21) | Selective Suzuki (C3) | 60% |
Table 4: Summary of Yields for Selected Final Products via Route 2
| Compound | 5-Aryl Substituent | Suzuki Coupling (C5) Yield (%) | Deprotection Yield (%) |
| 23a | Phenyl | 75% | 68% |
| 23b | 4-Fluorophenyl | 62% | 55% |
| 23c | Pyridin-3-yl | 51% | 42% |
| 23d | Thiophen-2-yl | 84% | 70% |
(Note: Yields are based on published data and may vary depending on specific substrate and reaction scale.)[3]
Visualizations
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Caption: Key mechanism: Suzuki-Miyaura coupling.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Heck Reaction for 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the palladium-catalyzed Heck reaction of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene.[1][2][3] This application note outlines a representative procedure for the coupling of this compound with an electron-deficient alkene, a common transformation in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science research. The protocol is based on established methodologies for similar substrates and provides a solid foundation for further optimization.
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocycle in medicinal chemistry due to its presence in numerous biologically active compounds. The ability to functionalize this core structure is crucial for the development of new therapeutic agents. The Mizoroki-Heck reaction provides a versatile method for the arylation or vinylation of olefins, enabling the introduction of diverse substituents onto the 7-azaindole core.[2][4]
This protocol details the coupling of this compound with a generic acrylate ester. The tosyl group serves as a protecting group for the pyrrole nitrogen, enhancing stability and influencing reactivity. The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle, involving oxidative addition of the palladium catalyst to the aryl bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the active catalyst.[5][6]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.10 equivalents)
-
Triethylamine (Et₃N, 2.0 equivalents) or Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., acetonitrile, dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture for 10-15 minutes at room temperature until the solids have dissolved.
-
Addition of Alkene and Base: Add the alkene (1.5 eq) followed by the base (triethylamine or potassium carbonate, 2.0 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation
The following table presents representative data for the Heck reaction of this compound with various acrylates, based on typical yields reported for similar reactions in the literature.
| Entry | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Et₃N | DMF | 90 | 18 | 85 |
| 2 | Methyl acrylate | K₂CO₃ | Acetonitrile | 80 | 24 | 78 |
| 3 | Ethyl acrylate | Et₃N | Dioxane | 100 | 16 | 82 |
| 4 | t-Butyl acrylate | K₂CO₃ | DMF | 90 | 20 | 75 |
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Heck reaction is a well-established pathway in organometallic chemistry. The following diagram illustrates the key steps involved.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Lithiation of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceuticals. Functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. One powerful method for introducing a variety of substituents at the C3-position is through the lithiation of a pre-functionalized precursor, such as 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. The tosyl protecting group on the indole nitrogen enhances the acidity of the pyrrole proton and stabilizes the resulting lithiated intermediate. The subsequent bromine-lithium exchange at the C3-position provides a versatile nucleophile that can react with a wide range of electrophiles.
This document provides detailed application notes and experimental protocols for the lithiation of this compound and its subsequent reaction with various electrophiles.
Reaction Principle
The lithiation of this compound proceeds via a halogen-metal exchange reaction. An organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), is used to replace the bromine atom at the C3-position with a lithium atom. This reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to ensure the stability of the highly reactive organolithium intermediate. The resulting 3-lithio-1-tosyl-1H-pyrrolo[2,3-b]pyridine can then be quenched with various electrophiles to introduce a diverse array of functional groups at the C3-position.
Data Presentation
The following table summarizes the expected outcomes from the reaction of the lithiated intermediate with a selection of electrophiles. Please note that the yields are based on analogous reactions reported in the literature for similar heterocyclic systems and may vary depending on the specific reaction conditions.
| Entry | Electrophile (E+) | Product (3-E-1-tosyl-1H-pyrrolo[2,3-b]pyridine) | Expected Yield (%) |
| 1 | D₂O (Deuterium oxide) | 3-Deutero-1-tosyl-1H-pyrrolo[2,3-b]pyridine | >95 |
| 2 | DMF (N,N-Dimethylformamide) | 1-Tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 70-85 |
| 3 | (CH₃)₂CO (Acetone) | 2-(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propan-2-ol | 65-80 |
| 4 | C₆H₅CHO (Benzaldehyde) | Phenyl(1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol | 75-90 |
| 5 | CO₂ (Carbon dioxide) | 1-Tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 60-75 |
| 6 | I₂ (Iodine) | 3-Iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 80-95 |
Experimental Protocols
Materials and Equipment
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) solution in hexanes
-
Selected electrophile (e.g., DMF, acetone, benzaldehyde, etc.)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware (oven-dried or flame-dried)
-
Magnetic stirrer and stir bars
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes and needles for reagent transfer
General Procedure for Lithiation and Electrophilic Quench
Safety Precaution: Organolithium reagents are pyrophoric and react violently with water. All manipulations should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using proper personal protective equipment (PPE), including safety glasses, lab coat, and flame-resistant gloves.
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a rubber septum, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M concentration) under an inert atmosphere.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium or tert-butyllithium (1.1-1.2 eq) in hexanes to the stirred reaction mixture via syringe. The addition should be done dropwise to maintain the temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq) to the reaction mixture at -78 °C. If the electrophile is a solid, it should be dissolved in a minimal amount of anhydrous THF before addition.
-
Warming: After the addition of the electrophile, continue stirring at -78 °C for 1-2 hours, and then allow the reaction mixture to slowly warm to room temperature.
-
Quenching the Reaction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (if an acidic product is formed), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-substituted-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Visualizations
Caption: Reaction pathway for the lithiation of this compound.
Caption: General experimental workflow for the lithiation and electrophilic quench.
Application Notes and Protocols: Functionalization of the 7-Azaindole Core via Brominated Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of indole and purine.[1] This framework is a core component of numerous biologically active molecules and FDA-approved drugs, including kinase inhibitors used in oncology.[1][2] Functionalization of the 7-azaindole ring system is crucial for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.[3]
A robust and versatile strategy for modifying the 7-azaindole core involves the use of brominated intermediates. The bromine atom serves as a highly effective synthetic handle for introducing a wide array of functional groups through various metal-catalyzed cross-coupling reactions.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of brominated 7-azaindoles and their subsequent functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Section 1: Synthesis of Brominated 7-Azaindole Intermediates
The regioselective bromination of the 7-azaindole core is the initial key step. The position of bromination (e.g., C3, C4, C5) can be controlled by the choice of brominating agent and reaction conditions. 5-Bromo-7-azaindole is a particularly important intermediate used in the synthesis of new anti-tumor drugs like Vemurafenib.[2][6][7]
General Workflow for Functionalization
The overall strategy involves a two-step process: initial bromination of the 7-azaindole core, followed by diversification through cross-coupling reactions.
Caption: General workflow for functionalizing the 7-azaindole core.
Protocol 1: Synthesis of 5-Bromo-7-azaindole
This protocol is based on the bromination of 7-azaindoline followed by dehydrogenation, a common method to achieve regioselectivity at the 5-position.[2][6]
Materials:
-
7-azaindole
-
Raney Nickel
-
Ethanol (EtOH)
-
Hydrogen (H₂) gas
-
p-Toluenesulfonic acid
-
Dichloromethane (DCM)
-
Bromine (Br₂)
-
Sodium thiosulfate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Toluene
-
Manganese dioxide (MnO₂)
Equipment:
-
Pressure reactor (autoclave)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Standard glassware for filtration and extraction
-
Rotary evaporator
Procedure:
-
Hydrogenation: To a pressure reactor, add 7-azaindole (e.g., 60g) and Raney Nickel (e.g., 20g). Add ethanol (e.g., 400 mL) as the solvent.[6]
-
Seal the reactor and purge with nitrogen, then fill with hydrogen gas to a pressure of 4 MPa.[6]
-
Heat the mixture to 95°C and stir for 12 hours.[6]
-
Cool the reaction to room temperature, vent the hydrogen, and filter the mixture to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
-
Concentrate the combined filtrates under reduced pressure to obtain crude 7-azaindoline.
-
Bromination: Dissolve the crude 7-azaindoline in dichloromethane (DCM). Add p-toluenesulfonic acid.
-
Cool the mixture in an ice bath and slowly add a solution of bromine (Br₂) in DCM dropwise.
-
Stir the reaction for several hours at room temperature.
-
Quench the reaction by washing with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield 5-bromo-7-azaindoline.
-
Dehydrogenation: Dissolve the 5-bromo-7-azaindoline (e.g., 84.8g) in toluene (e.g., 400 mL).[6]
-
Add manganese dioxide (MnO₂) (e.g., 221.5g) and heat the mixture to reflux for several hours.[6]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of celite.
-
Wash the filter cake with DCM.
-
Concentrate the combined organic phases under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 5-bromo-7-azaindole. This process can yield a product with purity above 99% and a yield of over 74%.[6]
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Brominated 7-azaindoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling the bromo-azaindole with an organoboron reagent. This reaction is widely used to synthesize biaryl structures common in kinase inhibitors.[5][8][9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Quantitative Data Summary: Suzuki-Miyaura Coupling
The following table summarizes typical conditions and outcomes for the Suzuki coupling of halo-azaindoles.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromo-7-azaindole | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 80 | >90 | [9] |
| 2 | 6-Chloro-7-azaindole | 4-Methoxyphenylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 96 | [10] |
| 3 | 3-Bromo-6-chloro-7-azaindole | Phenylboronic acid | Pd₂(dba)₃/SPhos (5/20) | K₃PO₄ | Dioxane/H₂O | 110 | 88 | [11] |
| 4 | 5-Chloro-7-azaindole | 3-Pyridylboronic acid | P1 (1.0) | K₃PO₄ | Dioxane/H₂O | 60 | 91 | [10] |
P1 = XPhos Pd G2 precatalyst.[10]
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-7-azaindole
This protocol describes a general procedure for the arylation of 5-bromo-7-azaindole.[5][12]
Materials:
-
5-Bromo-7-azaindole
-
Arylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst, e.g., Pd(dppf)Cl₂ (1-5 mol%)
-
Base, e.g., K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
Anhydrous solvent, e.g., Dioxane/Water (4:1) or Dimethoxyethane (DME)
Equipment:
-
Schlenk tube or reaction vial with a screw cap
-
Magnetic stirrer and stir plate with heating
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add 5-bromo-7-azaindole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) under the inert atmosphere.
-
Add the degassed solvent system (e.g., 4 mL Dioxane, 1 mL Water).
-
Seal the tube and heat the reaction mixture at 80-100°C with vigorous stirring overnight (12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-7-azaindole.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination enables the coupling of bromo-azaindoles with a wide range of primary and secondary amines. This reaction is crucial for synthesizing amino-azaindole motifs found in many pharmacologically active compounds.[13][14] A key advantage is the development of methods that work on unprotected 7-azaindoles, avoiding extra protection/deprotection steps.[13][14]
Quantitative Data Summary: Buchwald-Hartwig Amination of Halo-7-azaindoles
The table below outlines conditions for the amination of unprotected halo-7-azaindoles.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) | Reference |
| 1 | 5-Bromo-7-azaindole | Morpholine | P1 (1) | L1 (1) | LiHMDS | 96 | [13][14] |
| 2 | 5-Bromo-7-azaindole | Aniline | P1 (2) | L1 (2) | LiHMDS | 82 | [13] |
| 3 | 6-Chloro-7-azaindole | N-Methylpiperazine | P1 (1) | L1 (1) | LiHMDS | 94 | [13] |
| 4 | 5-Bromo-3-chloro-7-azaindole | Di-n-propylamine | P1 (1) | L1 (1) | LiHMDS | 90 | [13] |
P1 = (RuPhos)Pd(neocuproine)Cl₂ precatalyst; L1 = RuPhos ligand. Reaction at the 5-position is selective over the 3-chloro position.[13]
Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-7-azaindole
This protocol is adapted from procedures developed for unprotected halo-7-azaindoles.[13][14]
Materials:
-
5-Bromo-7-azaindole
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium precatalyst, e.g., P1 (1-2 mol%)
-
Ligand, e.g., L1 (1-2 mol%)
-
Base, e.g., LiHMDS (1 M in THF, 2.4 equivalents)
-
Anhydrous solvent, e.g., Dioxane or Toluene
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Reaction vial with a screw cap
-
Magnetic stirrer
Procedure:
-
Inside a glovebox, add 5-bromo-7-azaindole (0.5 mmol), the palladium precatalyst (0.005 mmol), and the ligand (0.005 mmol) to a reaction vial.
-
Add the amine (0.6 mmol) and the anhydrous solvent (e.g., 2 mL Dioxane).
-
Add the LiHMDS solution (1.2 mmol, 1.2 mL of 1 M solution) to the stirred mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 80-100°C for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to afford the desired amino-7-azaindole.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a bromo-azaindole and a terminal alkyne, providing access to alkynyl-7-azaindole derivatives. These products can be further elaborated, for example, via click chemistry.[15][16][17]
Quantitative Data Summary: Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | 5-Bromo-3-iodo-2-aminopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | High | [15] |
| 2 | 5-Bromo-3-iodo-2-aminopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | High | [16] |
| 3 | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 95 | [18] |
Note: Data often involves di-halogenated pyridines as precursors to 7-azaindoles. The reaction is selective for the more reactive C-I bond over the C-Br bond.[15][18]
Protocol 4: Sonogashira Coupling of 5-Bromo-7-azaindole
This is a general protocol for the Sonogashira reaction.[17]
Materials:
-
5-Bromo-7-azaindole
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst, e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Base, e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous solvent, e.g., THF or DMF
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere supply (Argon or Nitrogen)
-
Syringes for liquid transfer
Procedure:
-
Add 5-bromo-7-azaindole (1.0 mmol) to a Schlenk flask. Evacuate and backfill with argon.
-
Add the solvent (e.g., 5 mL THF) and the base (e.g., 3 mL Et₃N).
-
Add the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.05 mmol) under a positive pressure of argon.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 2-12 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 5-alkynyl-7-azaindole.
Section 3: Application in Drug Discovery - The MAPK Pathway
The functionalization of the 7-azaindole core is paramount in developing targeted therapies. For instance, Vemurafenib, synthesized from 5-bromo-7-azaindole, is a potent inhibitor of the BRAF V600E mutated kinase.[5] This kinase is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often hyperactivated in cancers like melanoma.
Caption: Inhibition of the MAPK pathway by a 7-azaindole derivative.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Versatile Role of 3-Bromo-1-tosyl-7-azaindole in Medicinal Chemistry: A Building Block for Targeted Therapies
Abstract
3-Bromo-1-tosyl-7-azaindole has emerged as a critical building block in medicinal chemistry, providing a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The 7-azaindole core, a bioisostere of indole, is a privileged structure in drug discovery, known for its ability to mimic the adenine fragment of ATP and interact with the hinge region of kinases.[1][2] The introduction of a bromine atom at the 3-position and a tosyl protecting group on the indole nitrogen offers synthetic handles for regioselective functionalization, enabling the development of potent and selective inhibitors for various therapeutic targets, particularly in oncology and infectious diseases. This application note details the utility of 3-bromo-1-tosyl-7-azaindole, providing protocols for its key transformations and summarizing the biological activities of its derivatives.
Introduction
The 7-azaindole scaffold is a prominent feature in numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, vemurafenib.[1][2] Its ability to form two crucial hydrogen bonds with the kinase hinge region makes it an excellent starting point for fragment-based drug discovery.[1][2] The strategic placement of a bromine atom at the 3-position of the 1-tosyl-7-azaindole core allows for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions are instrumental in exploring the structure-activity relationships (SAR) of novel drug candidates.[3][4] The tosyl group serves as a robust protecting group for the azaindole nitrogen, enhancing stability and allowing for selective reactions at other positions before its removal under basic conditions.[3][4]
Applications in Drug Discovery
Kinase Inhibitors
The 7-azaindole framework is a cornerstone in the design of kinase inhibitors.[4][5] Derivatives of 3-bromo-1-tosyl-7-azaindole have been instrumental in the development of inhibitors for several kinases implicated in cancer.
-
Anaplastic Lymphoma Kinase (ALK): 3,5-Disubstituted-7-azaindole derivatives have been synthesized from 1-tosyl-3-iodo-5-bromo-7-azaindole, a closely related analogue, through successive palladium-catalyzed cross-coupling reactions.[4][5] These compounds have shown potential as ALK inhibitors, a key target in certain types of cancer.[4][5]
-
Janus Kinase (JAK) Family: C-3 aryl-7-azaindole derivatives have emerged as inhibitors of JAK2, a kinase involved in myeloproliferative disorders.[4]
-
Cyclin-Dependent Kinase 9 (CDK9) and Haspin Kinase: Novel 7-azaindole derivatives have been identified as inhibitors of CDK9/CyclinT and Haspin kinase, with some compounds acting as dual inhibitors.[6] These kinases are considered important targets in oncology.[6]
-
Fibroblast Growth Factor Receptor 4 (FGFR4): A series of selective and covalent FGFR4 inhibitors have been developed using a 7-azaindole scaffold, showing promise for the treatment of hepatocellular carcinoma.[7]
Anti-parasitic Agents
Beyond oncology, 3,5-disubstituted-7-azaindoles have been identified as potent growth inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT).[3] The synthesis of these compounds often involves the functionalization of a dihalo-7-azaindole precursor, highlighting the importance of halogenated azaindole intermediates.[3]
Key Synthetic Transformations
The bromine atom at the C-3 position of 3-bromo-1-tosyl-7-azaindole serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.
Suzuki Coupling
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[8][9][10] This reaction is instrumental in synthesizing 3-aryl-7-azaindole derivatives.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][12][13] This reaction is employed to synthesize 3-alkynyl-7-azaindole derivatives, which can serve as key intermediates for further transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine.[14][15][16] This reaction is crucial for the synthesis of 3-amino-7-azaindole derivatives, introducing a key functional group for modulating the pharmacological properties of the molecule.[17]
Quantitative Data Summary
The following tables summarize the biological activity and reaction yields for various derivatives synthesized from 7-azaindole precursors.
| Table 1: Biological Activity of 7-Azaindole Derivatives | |||
| Compound Class | Target | Activity (IC50) | Reference |
| 3,5-Disubstituted-7-azaindoles | Trypanosoma brucei | Sub-micromolar activity for some analogs | [3] |
| C-3 Aryl-7-azaindole derivative | JAK2 | 260 nM | [4] |
| 7-Azaindole derivative 8l | Haspin Kinase | 14 nM | [6] |
| 7-Azaindole derivatives 8g, 8h | CDK9/CyclinT and Haspin (Dual Inhibitors) | Micromolar to nanomolar range | [6] |
| Benzyl-7-azaindole 4 | FGFR1 | 1.9 µM | |
| PLX4720 (5) | BRAFV600E | 13 nM |
| Table 2: Representative Reaction Yields for 7-Azaindole Functionalization | |||
| Reaction Type | Substrate | Product | Yield |
| Suzuki Coupling | 1-Tosyl-3-iodo-5-bromo-7-azaindole with aryl boronic acid | 3-Aryl-5-bromo-1-tosyl-7-azaindole | 24-85% |
| Suzuki Coupling | 5-Bromo-7-azaindole with 1-methyl-4-pyrazoleboronic acid pinacol ester | 5-(1-Methyl-1H-pyrazol-4-yl)-7-azaindole | 93% |
| Detosylation | 3,5-Disubstituted-1-tosyl-7-azaindole | 3,5-Disubstituted-7-azaindole | 10-83% |
| Iodination | 5-(1-Methyl-1H-pyrazol-4-yl)-7-azaindole with NIS | 3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-7-azaindole | 69% |
| Tosylation | 3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-7-azaindole with Tosyl chloride | 3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1-tosyl-7-azaindole | 89% |
Experimental Protocols
Detailed methodologies for the key synthetic transformations of 3-bromo-1-tosyl-7-azaindole are provided below. These protocols are based on established procedures for similar substrates and serve as a robust starting point for reaction optimization.[3][8][11][14]
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromo-1-tosyl-7-azaindole
Materials:
-
3-Bromo-1-tosyl-7-azaindole
-
Arylboronic acid or pinacol ester
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a microwave vial, add 3-bromo-1-tosyl-7-azaindole (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2-2.5 equiv), and the palladium catalyst (5-10 mol%).
-
Purge the vial with an inert gas and evacuate three times.
-
Add the solvent (e.g., a 3:1 mixture of dioxane and 2M aqueous K₂CO₃ solution).
-
Degas the reaction mixture for approximately 10 minutes.
-
Heat the reaction in a microwave reactor at 120°C for 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1-tosyl-7-azaindole.
Protocol 2: General Procedure for Sonogashira Coupling of 3-Bromo-1-tosyl-7-azaindole
Materials:
-
3-Bromo-1-tosyl-7-azaindole
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., DMF or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-1-tosyl-7-azaindole (1.0 equiv), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-alkynyl-1-tosyl-7-azaindole.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-1-tosyl-7-azaindole
Materials:
-
3-Bromo-1-tosyl-7-azaindole
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like RuPhos Pd G1)
-
Ligand (e.g., RuPhos or XPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, or LiHMDS)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube, combine 3-bromo-1-tosyl-7-azaindole (1.0 equiv), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).
-
Add the base (1.4-2.5 equiv).
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine (1.2-1.8 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 65-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-amino-1-tosyl-7-azaindole derivative.
Visualizations
Signaling Pathway
Caption: Generalized kinase signaling pathway and the inhibitory action of 7-azaindole derivatives.
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Synthetic Steps
Caption: Logical relationship of key synthetic transformations starting from 3-bromo-1-tosyl-7-azaindole.
Conclusion
3-Bromo-1-tosyl-7-azaindole is a cornerstone in modern medicinal chemistry, providing a robust and versatile platform for the synthesis of novel therapeutic agents. Its utility is particularly evident in the development of kinase inhibitors for oncology and in the discovery of new treatments for infectious diseases. The well-established protocols for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions allow for systematic exploration of the chemical space around the 7-azaindole core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates. The continued application of this valuable building block is expected to yield further breakthroughs in the field of drug discovery.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: One-Pot Synthesis of 7-Azaindole Derivatives from Protected Halo-Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient one-pot synthesis of various 7-azaindole derivatives, valuable scaffolds in medicinal chemistry. The described methods focus on palladium- and copper-catalyzed cross-coupling reactions starting from readily available protected halo-7-azaindole or halopyridine precursors. These procedures offer advantages such as operational simplicity, reduced purification steps, and good to excellent yields.
Palladium-Catalyzed One-Pot Synthesis of C3,C6-Diaryl 7-Azaindoles
This protocol details a sequential Suzuki-Miyaura cross-coupling reaction for the synthesis of C3,C6-diaryl 7-azaindoles from a 6-chloro-3-iodo-N-protected 7-azaindole precursor. The method demonstrates excellent functional group tolerance.[1]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of C3,C6-diaryl 7-azaindoles.
Experimental Protocol
-
To a reaction vessel containing the N-protected 6-chloro-3-iodo-7-azaindole (1.0 equiv) is added the first arylboronic acid (Ar¹–B(OH)₂) (1.1 equiv), Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), and Cs₂CO₃ (2.0 equiv).
-
A 1:1 mixture of toluene and ethanol is added as the solvent.
-
The reaction mixture is stirred at 60 °C and the progress is monitored by TLC or LC-MS.
-
Upon completion of the first coupling, the second arylboronic acid (Ar²–B(OH)₂) (1.1 equiv), additional Pd₂(dba)₃ (10 mol %), and SPhos (20 mol %) are added directly to the reaction mixture.[1]
-
The reaction temperature is increased to 110 °C and stirred until the second coupling is complete.[1]
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired C3,C6-diaryl 7-azaindole derivative.
Quantitative Data
| Entry | C3-Aryl (Ar¹) | C6-Aryl (Ar²) | Yield (%) |
| 1 | Phenyl | 4-Methoxyphenyl | 88 |
| 2 | Phenyl | 4-Methylphenyl | 87 |
| 3 | Phenyl | 3,5-bis(Trifluoromethyl)phenyl | 53 |
| 4 | 3,5-bis(Trifluoromethyl)phenyl | 4-Methoxyphenyl | 66 |
| 5 | Phenyl | 3-Thienyl | 81 |
Reaction conditions: 6-chloro-3-iodo-N-protected 7-azaindole (1 equiv), Ar¹-B(OH)₂ (1.1 equiv), Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), Cs₂CO₃ (2 equiv) in toluene/ethanol (1:1) at 60 °C; then Ar²-B(OH)₂ (1.1 equiv), Pd₂(dba)₃ (10 mol %), SPhos (20 mol %) at 110 °C.[1]
Copper-Catalyzed One-Pot Synthesis of 2-Substituted 7-Azaindoles
This protocol outlines a one-pot, palladium-free method for synthesizing 2-substituted 7-azaindoles from 2-iodo-N-mesylarylamines and terminal alkynes using a copper(I) oxide catalyst.[2][3] This approach is notable for its tolerance of various functional groups and avoidance of expensive palladium catalysts.[2][3]
Logical Relationship Diagram
Caption: One-pot sequential alkynylation and cyclization for 2-substituted 7-azaindoles.
Experimental Protocol
-
In a reaction vial, combine the 2-iodo-N-mesylarylamine (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and copper(I) oxide (Cu₂O, 10-20 mol %).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Seal the reaction vial and heat the mixture at a temperature between 90-120 °C.[2]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure 2-substituted 7-azaindole.
Quantitative Data
| Entry | Starting Material (R groups) | Alkyne | Temperature (°C) | Time (h) | Yield (%) |
| 1 | R1=H, R2=H, R3=H | Ethyl propiolate | 90 | 4 | 78 |
| 2 | R1=H, R2=H, R3=H | Phenylacetylene | 120 | 12 | 82 |
| 3 | R1=H, R2=H, R3=H | 1-Hexyne | 120 | 12 | 63 |
| 4 | R1=H, R2=H, R3=H | 3-Butyn-1-ol | 120 | 12 | 75 |
| 5 | R1=F, R2=H, R3=H | Ethyl propiolate | 90 | 4 | 75 |
| 6 | R1=Cl, R2=H, R3=H | Ethyl propiolate | 90 | 4 | 72 |
General conditions: 2-iodo-N-mesylarylamine (1 equiv), alkyne (1.2-1.5 equiv), Cu₂O (10-20 mol%) in DMF.[2]
Alkali-Amide Controlled Selective Synthesis of 7-Azaindoles
This protocol describes a domino reaction between 2-fluoro-3-methylpyridine and various aldehydes to selectively synthesize 7-azaindoles. The chemoselectivity is controlled by the choice of the alkali-metal amide base.[4][5]
Signaling Pathway Diagram
Caption: Base-controlled selective synthesis of 7-azaindoles vs. 7-azaindolines.
Experimental Protocol for 7-Azaindole Synthesis
-
To a dried reaction flask under an inert atmosphere, add KN(SiMe₃)₂ (3.0 equiv).
-
Add a suitable solvent such as diisopropyl ether (iPr₂O).
-
Add the aldehyde (1.0 equiv) to the base suspension.
-
Add 2-fluoro-3-picoline (1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 110 °C for 12 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired 7-azaindole derivative.
Quantitative Data
| Entry | Aldehyde | Base | Product | Yield (%) |
| 1 | Benzaldehyde | KN(SiMe₃)₂ | 2-Phenyl-7-azaindole | 75 |
| 2 | 4-Methoxybenzaldehyde | KN(SiMe₃)₂ | 2-(4-Methoxyphenyl)-7-azaindole | 82 |
| 3 | 4-Chlorobenzaldehyde | KN(SiMe₃)₂ | 2-(4-Chlorophenyl)-7-azaindole | 71 |
| 4 | 2-Naphthaldehyde | KN(SiMe₃)₂ | 2-(Naphthalen-2-yl)-7-azaindole | 68 |
| 5 | Benzaldehyde | LiN(SiMe₃)₂ | 2-Phenyl-7-azaindoline | 85 |
Reaction conditions: 2-fluoro-3-picoline (1 equiv), aldehyde (1 equiv), base (3 equiv) in iPr₂O at 110 °C for 12 h.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Yield with 3-Bromo-1-tosyl-7-azaindole
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-1-tosyl-7-azaindole.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield is a common issue in Suzuki coupling reactions. Several factors related to the catalyst, base, solvent, and reaction conditions can contribute to this problem.
Question: My Suzuki reaction with 3-Bromo-1-tosyl-7-azaindole is giving a low yield. What are the primary parameters I should investigate?
Answer:
When troubleshooting a low-yield Suzuki reaction with 3-Bromo-1-tosyl-7-azaindole, a systematic approach to evaluating each reaction component is crucial. Here are the key areas to focus on:
-
Catalyst System (Palladium Source and Ligand): The choice of palladium catalyst and ligand is critical for the efficiency of the reaction.[1][2][3] For heteroaromatic substrates like 7-azaindole, standard catalysts may not be optimal.
-
Recommendation: Screen a variety of palladium sources and ligands. While Pd(PPh₃)₄ can be a starting point, consider more effective systems for heteroaromatic couplings, such as those employing bulky, electron-rich phosphine ligands which can accelerate reductive elimination. A pre-catalyst like XPhos Pd G2 or G4 can also be highly effective.[2]
-
-
Base Selection: The base plays a crucial role in the activation of the boronic acid for the transmetalation step.[4][5][6] The strength and solubility of the base can significantly impact the reaction outcome.
-
Recommendation: If a common base like Na₂CO₃ is providing low yields, consider screening other bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][4] K₃PO₄ is often a good choice for sensitive substrates as it can be effective while being a milder base.[5] Ensure the base is finely powdered to maximize its reactivity.[3]
-
-
Solvent System: The solvent influences the solubility of reactants and the stability of the catalytic species.[7][8] For Suzuki reactions, a mixture of an organic solvent and water is often employed to facilitate the transmetalation step.[3]
-
Recommendation: Common solvent systems include dioxane/water, THF/water, or toluene/water. The ratio of the organic solvent to water can be critical and may require optimization.[7] Anhydrous conditions with a non-aqueous solvent like dioxane can also be effective, particularly if hydrolysis of the starting material or product is a concern.[9][10]
-
-
Reaction Temperature and Time: Sub-optimal temperature can lead to incomplete reaction, while excessive heat can cause degradation of the starting materials, product, or catalyst.
-
Degassing: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote side reactions like the homocoupling of the boronic acid.[1]
Issue 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the yield of the desired coupled product. Common side reactions include protodeboronation and homocoupling.
Question: I am observing significant protodeboronation of my boronic acid and homocoupling of the 7-azaindole starting material. How can I minimize these side reactions?
Answer:
Protodeboronation (the replacement of the boronic acid group with a hydrogen) and homocoupling are common side reactions in Suzuki couplings. Here are strategies to mitigate them:
-
Minimizing Protodeboronation: This is particularly an issue with electron-rich or heteroaryl boronic acids.[5]
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to a milder base like K₃PO₄ or KF can be beneficial.[5]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[11]
-
Control Water Content: While some water can be beneficial, excess water can promote protodeboronation. Using a carefully controlled amount of water or an anhydrous solvent system may be necessary.
-
-
Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of 3-Bromo-1-tosyl-7-azaindole?
A1: A good starting point would be to use Pd(dppf)Cl₂ (3-5 mol%) as the catalyst.[13][14][15] This catalyst is often effective for couplings involving heteroaromatic halides. Alternatively, a combination of a palladium precursor like Pd₂(dba)₃ (2 mol%) with a bulky, electron-rich phosphine ligand such as XPhos or SPhos (4 mol%) is a robust system for challenging couplings.[2][3]
Q2: Which base is generally recommended for Suzuki reactions involving azaindoles?
A2: For azaindole substrates, K₃PO₄ is often a reliable choice as it is effective in promoting the reaction while being less harsh than stronger bases, which can be important for these potentially sensitive heterocycles.[2][16] Cs₂CO₃ is also a highly effective base, though it is more expensive.[9][17] A screening of bases is always recommended for a new substrate.
Q3: What is the recommended solvent system for this reaction?
A3: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a common and effective solvent system for Suzuki reactions with heteroaromatic compounds.[2][13][16] Toluene/water is another viable option.[1] The aqueous component aids in dissolving the inorganic base and facilitates the transmetalation step.
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting materials and the formation of the product, allowing for the determination of the optimal reaction time.
Q5: My 3-Bromo-1-tosyl-7-azaindole starting material appears to be degrading under the reaction conditions. What can I do?
A5: Degradation of the starting material could be due to excessive heat or a base that is too strong. Consider lowering the reaction temperature and screening milder bases such as K₃PO₄ or even weaker bases like KF.[5][6] Reducing the reaction time based on careful monitoring can also prevent degradation.
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Bromoindoles and Related Heterocycles
| Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
| 6-Chloroindole | Phenylboronic acid | XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | - |
| 4-chloro-7-azaindole | Arylboronic acids | - | - | K₂CO₃ | DMF | 70 | - | - |
Data compiled from multiple sources for illustrative purposes.[2][9][13][14][15]
Table 2: General Troubleshooting Guide for Suzuki Reaction Optimization
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Screen Pd₂(dba)₃ with a ligand, or use a pre-catalyst like XPhos Pd G3/G4. | Different catalysts have varying activities and stabilities. Pd(dppf)Cl₂ is often a good starting point for heteroaromatic couplings.[3][13][14][15] |
| Ligand | - (if using Pd(dppf)Cl₂) | Screen bulky, electron-rich ligands like XPhos, SPhos, or RuPhos (2:1 L:Pd ratio). | Bulky ligands can accelerate the reductive elimination step and are often necessary for coupling electron-rich heterocycles.[3] |
| Base | K₂CO₃ (2-3 equivalents) | Try K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground for better reactivity. | The strength and nature of the base can significantly impact the reaction outcome, especially with sensitive substrates.[3] |
| Solvent | Dioxane/H₂O (4:1) | Vary the solvent (e.g., Toluene, THF) and the organic/water ratio. | Solvent affects solubility and can influence the rate of key steps in the catalytic cycle.[7] |
| Temperature | 90-100 °C | Adjust temperature in 10 °C increments. | Balances reaction rate with the stability of reactants and catalyst.[4] |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of 3-Bromo-1-tosyl-7-azaindole:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-1-tosyl-7-azaindole (1.0 mmol), the desired boronic acid or boronic ester (1.2-1.5 mmol), and the selected base (2.0-3.0 mmol).[4]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[4]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 mmol) and, if required, the ligand (e.g., XPhos, 0.06-0.10 mmol) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 2-24 hours).[4]
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.[5]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Coupling of 3-Bromo-1-tosyl-7-azaindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Buchwald-Hartwig amination of 3-Bromo-1-tosyl-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Buchwald-Hartwig amination of 3-Bromo-1-tosyl-7-azaindole?
A1: The most prevalent side reactions are hydrodehalogenation of the starting material and dimerization of the aryl halide or the aminated product.[1][2] Hydrodehalogenation results in the formation of 1-tosyl-7-azaindole, while dimerization can lead to complex mixtures and reduce the yield of the desired product. Additionally, with azaindole substrates, there's a potential for the heterocyclic nitrogen to coordinate with the palladium catalyst, which can inhibit its activity.
Q2: My reaction is showing low or no conversion. What are the primary factors to investigate?
A2: Low or no conversion in a Buchwald-Hartwig amination can be attributed to several factors. A systematic approach to troubleshooting is recommended.[3] Key areas to investigate include:
-
Catalyst System: The choice of palladium precursor and ligand is critical and highly dependent on the specific amine and aryl halide. For N-heterocyclic compounds, sterically hindered and electron-rich phosphine ligands are often more effective.[4] The use of pre-catalysts can also be more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[5]
-
Base Selection: The base plays a crucial role. While strong bases like sodium tert-butoxide (NaOtBu) can lead to faster reaction rates, they may be incompatible with base-sensitive functional groups. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but might require higher reaction temperatures. The solubility of the base is also a key consideration.[5]
-
Solvent Choice: The solvent must effectively dissolve the reactants. Common choices include toluene, dioxane, and THF.[5] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[5]
-
Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to air and moisture. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Q3: I am observing a significant amount of the hydrodehalogenated side product (1-tosyl-7-azaindole). How can I minimize this?
A3: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[2] To minimize it:
-
Ligand Choice: The selection of the phosphine ligand is crucial. Sterically hindered, electron-rich ligands can promote the desired reductive elimination over the side reactions.[6]
-
Base Selection: The nature and strength of the base can influence the formation of palladium hydride species that lead to hydrodehalogenation. Screening different bases can help identify conditions that disfavor this pathway.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of hydrodehalogenation relative to the amination reaction.
Q4: How can I prevent the formation of dimeric byproducts?
A4: Dimerization, or homo-coupling, can occur at high temperatures or with high catalyst loadings.[7] To prevent this:
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can promote homo-coupling.
-
Optimize Catalyst Loading: Use the lowest effective catalyst concentration to minimize side reactions.
-
Ligand Effects: Certain ligands, particularly bidentate phosphine ligands, are believed to prevent the formation of palladium dimers that can lead to homo-coupling.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | - Use a pre-catalyst for more reliable generation of the active Pd(0) species. - Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere. |
| Poor choice of ligand | - Screen different sterically hindered, electron-rich phosphine ligands (e.g., tBuXPhos, RuPhos).[4] | |
| Inappropriate base | - If using a strong base like NaOtBu with a base-sensitive substrate, switch to a weaker base like Cs₂CO₃ or K₃PO₄. - Ensure the base is sufficiently soluble in the reaction solvent. | |
| Poor substrate solubility | - Choose a solvent or solvent mixture that ensures all reactants are in solution at the reaction temperature.[5] | |
| Significant Hydrodehalogenation | Formation of Pd-H species | - Optimize the ligand; bulky, electron-donating ligands can suppress this side reaction. - Screen different bases to find one that minimizes hydrodehalogenation. - Lower the reaction temperature. |
| Formation of Dimeric Byproducts | High reaction temperature | - Reduce the reaction temperature. |
| High catalyst loading | - Decrease the catalyst loading to the minimum effective amount. | |
| Ligand not preventing dimerization | - Consider using bidentate phosphine ligands like BINAP or DPPF.[2] | |
| Reaction Stalls Before Completion | Catalyst deactivation | - The azaindole substrate or the aminated product may be coordinating to the palladium center and inhibiting catalysis. The use of bulky ligands can sometimes mitigate this. |
| Reagent degradation | - Ensure the stability of all reagents, especially the amine and the base, under the reaction conditions. |
Data Presentation
Table 1: Effect of Ligand on the Amination of Aryl Bromides
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | Reflux | 94 | [8] |
| RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 110 | 90-97 | [9] |
| tBuXPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 61-92 | [10] |
| BINAP | Pd(dba)₂ | Cs₂CO₃ | THF | 100 | ~80 | [11] |
Data synthesized from studies on similar aryl bromide substrates.
Table 2: Influence of Base on Buchwald-Hartwig Amination
| Base | Catalyst System | Solvent | Temperature (°C) | Observations | Reference |
| NaOtBu | Pd(OAc)₂ / XPhos | Toluene | Reflux | High yield (94%) with a non-base-sensitive substrate. | [8] |
| Cs₂CO₃ | Pd₂(dba)₃ / BINAP | THF | 100 | Effective for base-sensitive substrates. | [11] |
| K₃PO₄ | Pd(OAc)₂ / Ligand | Dioxane | 100 | Good for substrates with sensitive functional groups. | [3] |
| DBU | XantPhos Pd G3 | MeCN/PhMe | 140 | Soluble organic base, useful in flow chemistry. | [12] |
This table provides a qualitative comparison of different bases and their general applicability.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of an aryl bromide, which can be adapted for 3-Bromo-1-tosyl-7-azaindole. Note: This is a general guideline and optimization will be necessary.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).
-
Add 3-Bromo-1-tosyl-7-azaindole (1.0 equivalent).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine coupling partner (1.1-1.5 equivalents).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A systematic workflow for troubleshooting the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. chemrxiv.org [chemrxiv.org]
Preventing debromination in cross-coupling of 3-bromo-7-azaindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing debromination during cross-coupling reactions of 3-bromo-7-azaindoles.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling reactions, and why is it a problem with 3-bromo-7-azaindoles?
A1: Debromination is an undesired side reaction where the bromine atom at the 3-position of the 7-azaindole ring is replaced by a hydrogen atom, leading to the formation of 7-azaindole as a byproduct. This reduces the yield of the desired coupled product and complicates the purification process. 3-Bromo-7-azaindoles can be susceptible to this issue, particularly in palladium-catalyzed reactions, due to the electronic properties of the heterocyclic system.
Q2: What are the primary causes of debromination in these reactions?
A2: Several factors can contribute to debromination in palladium-catalyzed cross-coupling reactions:
-
Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base can all promote this side reaction.[1]
-
Catalyst System: The specific palladium catalyst and ligands used play a crucial role. Highly active catalysts, while promoting the desired coupling, can sometimes also accelerate the rate of debromination.[2]
-
Presence of Hydride Sources: Protic solvents (like alcohols), water, or even certain reagents can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[1][3]
-
The Azaindole N-H Proton: The acidic proton on the nitrogen of the 7-azaindole ring can influence the electronic environment of the molecule and may contribute to debromination pathways, especially under basic conditions.[4][5]
Q3: How can I minimize debromination when performing a Suzuki-Miyaura coupling with 3-bromo-7-azaindole?
A3: To minimize debromination in Suzuki-Miyaura couplings, consider the following strategies:
-
Choice of Base: Use weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong bases like alkoxides.[1][6]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. For instance, the use of an XPhos-based catalyst system has been shown to be effective in avoiding debromination in similar heterocyclic systems.[6]
-
N-Protection: Protecting the nitrogen of the azaindole ring can suppress debromination.[4] However, some successful couplings have been achieved on the unprotected N-H.[7]
-
Anhydrous Conditions: Ensure the use of dry, aprotic solvents like toluene, dioxane, or THF to minimize the presence of potential hydride sources.[1]
Q4: Is debromination a concern in Buchwald-Hartwig amination of 3-bromo-7-azaindoles?
A4: Yes, debromination can also be a competing side reaction in Buchwald-Hartwig aminations. The general principles for preventing it are similar to those for Suzuki couplings. Optimization of the base, ligand, and palladium source is critical. For example, using a combination of Pd₂(dba)₃, a specific ligand like Xantphos, and Cs₂CO₃ in dioxane has been found to be effective for C-N bond formation with N-substituted 4-bromo-7-azaindoles.[8]
Q5: Can the choice of palladium precatalyst influence the extent of debromination?
A5: Absolutely. Modern palladium precatalysts, such as those from the Buchwald or Hartwig groups (e.g., G2, G3, G4 precatalysts), are often designed for high activity and stability. These can lead to cleaner reactions with lower catalyst loadings and may help to minimize side reactions like debromination by promoting the desired cross-coupling pathway more efficiently.[6][9]
Troubleshooting Guides
Problem: Significant formation of 7-azaindole (debrominated byproduct) is observed in my reaction.
This guide provides a systematic approach to diagnose and mitigate the debromination of 3-bromo-7-azaindole.
Caption: Troubleshooting workflow for minimizing debromination.
Data on Optimized Reaction Conditions
The following tables summarize optimized conditions for different cross-coupling reactions involving bromo-azaindole derivatives, where debromination is a potential side reaction.
Table 1: Optimized Conditions for Buchwald-Hartwig Amination of N-Substituted 4-Bromo-7-azaindoles [8]
| Parameter | Condition |
| Palladium Source | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Cs₂CO₃ |
| Solvent | Dioxane |
| Temperature | Not specified |
| Note | This system was found to be crucial for the C-N bond formation. |
Table 2: Optimized Conditions for Suzuki-Miyaura Coupling of a 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one [6]
| Parameter | Condition |
| Palladium Source | XPhosPdG2 |
| Ligand | XPhos |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 100 °C |
| Note | This tandem catalyst system was required to avoid the debromination reaction. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling to Minimize Debromination
This protocol is a general guideline based on literature for related compounds and should be optimized for specific substrates.[1][6]
Caption: Experimental workflow for a Suzuki-Miyaura coupling.
1. Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3-bromo-7-azaindole (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
2. Inert Atmosphere:
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
3. Solvent and Catalyst Addition:
-
Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., dioxane).
-
Add the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol %) and any additional ligand if required.
4. Reaction:
-
Heat the reaction mixture to the lowest effective temperature (typically 80-100 °C) and stir vigorously.
5. Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
6. Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. jmcct.com [jmcct.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of the reaction products.
Issue 1: Low Purity of Crude Product After Synthesis
-
Symptom: TLC or LC-MS analysis of the crude product shows multiple spots or peaks, indicating the presence of significant impurities.
-
Possible Causes & Solutions:
| Potential Impurity | Identification | Suggested Action |
| Unreacted 1H-pyrrolo[2,3-b]pyridine | More polar spot on TLC than the product. | Optimize bromination reaction time and stoichiometry of the brominating agent. |
| Dibrominated or polybrominated species | Less polar spot(s) on TLC than the product. | Carefully control the amount of brominating agent and the reaction temperature. |
| Unreacted 3-Bromo-1H-pyrrolo[2,3-b]pyridine | More polar spot on TLC than the tosylated product. | Ensure complete tosylation by optimizing reaction time, temperature, and the amount of tosyl chloride and base. |
| Excess p-toluenesulfonyl chloride (TsCl) | Can be visualized on TLC; may co-elute with the product. | Quench the reaction with a primary or secondary amine, or use a scavenger resin to remove excess TsCl. |
| p-Toluenesulfonic acid | Very polar spot on TLC, may streak. | Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. |
Issue 2: Difficulty in Separating Product from Impurities via Column Chromatography
-
Symptom: The desired product co-elutes with impurities, resulting in impure fractions.
-
Possible Causes & Solutions:
| Problem | Suggested Troubleshooting Steps |
| Poor Separation | Optimize the eluent system. Use a less polar solvent system to increase the retention of the product on the silica gel, allowing for better separation from less polar impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective. |
| Product Degradation on Silica Gel | The pyrrolo[2,3-b]pyridine core can be sensitive to the acidic nature of silica gel. Deactivate the silica gel by pre-treating it with a small amount of triethylamine (0.5-1%) in the eluent. Alternatively, use a different stationary phase like neutral alumina. |
| Streaking of Product on TLC/Column | The compound may be interacting too strongly with the stationary phase. Add a small amount of a polar solvent like methanol or an amine base like triethylamine to the eluent to improve the peak shape and elution. |
Issue 3: Low Recovery of Product After Purification
-
Symptom: The final yield of the purified product is significantly lower than expected.
-
Possible Causes & Solutions:
| Problem | Suggested Troubleshooting Steps |
| Product lost during workup | Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. |
| Product remains in the column | If the product is too polar for the chosen eluent system, it may not elute from the column. Gradually increase the polarity of the eluent. A final wash with a highly polar solvent system (e.g., 10% methanol in dichloromethane) can be used to recover highly retained compounds. |
| Crystallization issues | If purifying by recrystallization, ensure the correct solvent or solvent mixture is used. The product should be soluble in the hot solvent and sparingly soluble at room temperature or below. Slow cooling can promote the formation of purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities arise from incomplete reactions or side reactions. These include unreacted starting materials (1H-pyrrolo[2,3-b]pyridine and 3-Bromo-1H-pyrrolo[2,3-b]pyridine), over-brominated products (e.g., dibromo-1H-pyrrolo[2,3-b]pyridine), and residual reagents or byproducts from the tosylation step, such as p-toluenesulfonyl chloride and p-toluenesulfonic acid.
Q2: What is a good starting eluent system for column chromatography of this compound?
A2: A good starting point for column chromatography on silica gel is a mixture of hexanes and ethyl acetate. Based on TLC analysis, a typical starting ratio could be in the range of 9:1 to 4:1 (hexanes:ethyl acetate). The polarity can be gradually increased to elute the product.
Q3: My purified product shows signs of decomposition over time. How should I store it?
A3: this compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be an effective purification method, especially for removing less soluble or more soluble impurities. Common solvent systems for recrystallization of tosylated compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The ideal solvent system should be determined experimentally.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexanes and ethyl acetate to find an eluent system that gives the desired product an Rf value of approximately 0.2-0.3 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Collect fractions and monitor the elution by TLC.
-
Gradient Elution (if necessary): If the product and impurities are not well-separated, a gradient elution can be employed by gradually increasing the proportion of the more polar solvent (ethyl acetate).
-
Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.
-
Decolorization (if necessary): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Summary of Potential Impurities and Purification Strategies
| Impurity | Type | Typical Rf (vs. Product) | Primary Purification Method | Secondary Method |
| 1H-pyrrolo[2,3-b]pyridine | Starting Material | Higher | Column Chromatography | Aqueous Wash (if protonated) |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | Intermediate | Higher | Column Chromatography | Recrystallization |
| Dibrominated species | Side Product | Lower | Column Chromatography | Recrystallization |
| p-Toluenesulfonyl chloride | Reagent | Similar/Lower | Column Chromatography / Scavenger | Aqueous Workup (hydrolysis) |
| p-Toluenesulfonic acid | Byproduct | Much Higher | Aqueous Wash (basic) | Column Chromatography (will stick to silica) |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
Technical Support Center: Tosyl Group Removal in Complex 7-Azaindole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the removal of tosyl protecting groups from complex 7-azaindole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of a tosyl group from a 7-azaindole derivative often challenging?
A1: The deprotection of N-tosyl-7-azaindoles can be difficult due to the electron-deficient nature of the 7-azaindole ring system, which strengthens the N-S bond.[1] The pKa of azaindoles is lower than that of indoles, making the azaindole anion a better leaving group and thus facilitating the deprotection under certain conditions.[1] However, the reaction's success is highly dependent on the substituents present on the 7-azaindole core and their electronic properties.[1] For instance, electron-withdrawing groups can facilitate nucleophilic attack for deprotection, while electron-donating groups can slow down the reaction.[1]
Q2: What are the most common methods for removing a tosyl group from a 7-azaindole derivative?
A2: The most common methods involve basic hydrolysis, reductive cleavage, and acidic conditions.
-
Basic Hydrolysis: Reagents like cesium carbonate (Cs₂CO₃) in a mixed solvent system such as THF/methanol are effective.[1][2][3]
-
Reductive Cleavage: Methods using samarium(II) iodide (SmI₂) or magnesium in methanol (Mg/MeOH) are also widely employed.[4][5][6][7]
-
Acidic Conditions: While less common for complex molecules due to the harsh conditions, strong acids like HBr or H₂SO₄ can be used.[8]
Q3: How do substituents on the 7-azaindole ring affect the efficiency of tosyl group removal?
A3: Substituents play a crucial role. Electron-withdrawing groups (e.g., bromo, nitro, vinyl ester) on the indole ring generally facilitate the nucleophilic attack required for deprotection, leading to faster reaction times.[2] Conversely, electron-donating groups (e.g., methoxy) can slow down the reaction.[2] The position of the substituent also has a steric and electronic influence.
Troubleshooting Guides
Problem 1: Low to no conversion during tosyl deprotection with cesium carbonate.
| Possible Cause | Troubleshooting Step |
| Insufficient reagent | Increase the equivalents of cesium carbonate. Typically, 3 equivalents are required for a reasonable reaction rate.[2] |
| Poor solubility of the substrate | Ensure a mixed solvent system like THF/MeOH (2:1) is used to improve the solubility of lipophilic N-tosyl azaindoles.[2] |
| Low reaction temperature | For unactivated or sterically hindered substrates, heating the reaction mixture to reflux may be necessary to achieve complete deprotection.[2] |
| Presence of excess water | While a small amount of water may not affect the reaction, an excess can significantly hinder or stop the deprotection.[2] Ensure the use of dry solvents. |
| Incorrect carbonate salt | Other alkali metal carbonates like Li₂CO₃ and Na₂CO₃ are generally ineffective. K₂CO₃ is less effective than Cs₂CO₃.[2] |
Problem 2: Formation of side products during deprotection.
| Possible Cause | Troubleshooting Step |
| Trans-esterification | If your molecule contains an ester and you are using THF/MeOH, consider switching to THF/EtOH to avoid trans-esterification byproducts.[2] |
| N-methylation | When using methanol as a solvent with a base, methylation of the newly deprotected nitrogen can occur. If this is observed, consider alternative methods or purification strategies. |
| Decomposition of sensitive functional groups | If your molecule has acid- or base-sensitive groups, choose a milder deprotection method. Reductive cleavage with SmI₂/amine/water is known for its mildness and tolerance of sensitive functionalities.[1][4] |
Problem 3: Difficulty in removing the tosyl group from a sterically hindered 7-azaindole.
| Possible Cause | Troubleshooting Step |
| Steric hindrance around the nitrogen | Reductive cleavage methods might be more effective. SmI₂ in the presence of an amine and water can deprotect highly hindered tosylamides in near-quantitative yields.[1][4] |
| Insufficient reactivity of the chosen method | Consider activating the tosylamide before cleavage. For primary N-tosylamides, activation with a trifluoroacetyl group followed by reductive cleavage with SmI₂ at low temperatures can be very effective.[9][10] |
Data Presentation
Table 1: Comparison of Cesium Carbonate Mediated N-Detosylation of Various Indoles and Azaindoles. [2]
| Entry | Substrate | Temp (°C) | Time (h) | Conversion (%) |
| 1 | N-Tosyl-indole | 64 | 0.5 | >99 |
| 2 | N-Tosyl-2-methylindole | 64 | 48 | 97 |
| 3 | N-Tosyl-3-methylindole | 64 | 8 | >99 |
| 4 | N-Tosyl-5-methoxyindole | 64 | 2.5 | >99 |
| 5 | N-Tosyl-5-bromoindole | 22 | 15 | >99 |
| 6 | N-Tosyl-5-nitroindole | 0-5 | 0.5 | 90.4 |
| 7 | N-Tosyl-7-azaindole | 22 | 2 | >99 |
| 8 | N-Tosyl-4-azaindole | 22 | 0.5 | >99 |
Reactions were carried out with 3 equivalents of Cs₂CO₃ in a 2:1 mixture of THF and an alcohol (MeOH or EtOH).
Experimental Protocols
Protocol 1: General Procedure for N-Detosylation using Cesium Carbonate [2]
-
Dissolution: Dissolve the N-tosyl-7-azaindole derivative (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) at ambient temperature.
-
Addition of Base: Add cesium carbonate (Cs₂CO₃) (3.0 equiv) to the solution.
-
Reaction: Stir the resulting mixture at the desired temperature (ambient or reflux) and monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
-
Purification: To the residue, add water and stir for 10 minutes. Filter the solid, wash with water, and dry under vacuum to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Instantaneous Detosylation of Tosylamides with SmI₂/Amine/Water [1][4]
-
Preparation of SmI₂ solution: In a septum-capped vial under an inert atmosphere, prepare a 0.1 M solution of SmI₂ in THF from samarium metal and 1,2-diiodoethane.
-
Reaction Setup: In a separate vial, dissolve the N-tosyl-7-azaindole derivative (1.0 equiv) in THF.
-
Deprotection: To the substrate solution, add water (excess) and an amine (e.g., pyrrolidine or triethylamine, excess). Then, add the freshly prepared SmI₂ solution dropwise until the characteristic dark blue color persists, indicating the consumption of the starting material. The reaction is typically instantaneous.
-
Work-up: Quench the reaction with a saturated aqueous solution of potassium carbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Detosylation using Magnesium in Methanol (Mg/MeOH) [5][6][7]
-
Reaction Setup: To a solution of the N-tosyl-7-azaindole derivative (1.0 equiv) in dry methanol, add magnesium turnings (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature or with sonication. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Filter the mixture to remove any remaining magnesium and inorganic salts. Concentrate the filtrate and extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to afford the deprotected 7-azaindole.
Visualizations
Caption: Decision tree for selecting a suitable tosyl deprotection method.
Caption: General experimental workflow for tosyl group deprotection.
References
- 1. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Improving solubility of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, with a focus on improving its solubility for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound is not extensively published, the parent compound, 7-azaindole, and its derivatives are known to have improved aqueous solubility compared to analogous indole compounds. The tosyl group, being a bulky and relatively nonpolar protecting group, can influence the overall solubility profile. Generally, this compound is expected to be soluble in a range of common organic solvents.
Q2: Which organic solvents are recommended for reactions involving this compound?
The choice of solvent is highly dependent on the specific reaction being performed. Based on reactions with similar 7-azaindole derivatives, the following solvents are commonly used:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig):
-
Aprotic polar solvents such as 1,4-dioxane, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are frequently employed, often in combination with water.
-
Aromatic hydrocarbons like toluene and xylene are also common, particularly for Buchwald-Hartwig aminations.
-
-
Other functionalization reactions:
-
Chlorinated solvents like dichloromethane (DCM) and chloroform can be suitable for a variety of transformations.
-
Q3: Can heating improve the solubility of this compound?
Yes, in many cases, heating the reaction mixture can significantly improve the solubility of starting materials, including this compound. However, it is crucial to consider the thermal stability of all reactants, catalysts, and reagents to avoid degradation. Monitoring the reaction progress closely when applying heat is recommended.
Q4: Are there alternative protecting groups to tosyl that might offer better solubility?
The tosyl group is a common and effective protecting group for the pyrrole nitrogen. However, if solubility remains a significant issue, exploring other protecting groups could be a viable strategy. Groups like tert-butyloxycarbonyl (Boc) or a simple methyl group might alter the solubility profile of the molecule. The choice of an alternative protecting group should be made based on its compatibility with subsequent reaction steps and ease of removal.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in a Chosen Reaction Solvent
Symptoms:
-
The starting material does not fully dissolve, even with stirring.
-
The reaction appears sluggish or does not proceed to completion.
-
A heterogeneous mixture is observed where a homogeneous solution is expected.
Troubleshooting Steps:
-
Solvent Screening:
-
If the initial solvent choice proves ineffective, perform small-scale solubility tests with a range of solvents. The table below provides a starting point for screening.
-
Consider using a co-solvent system. For instance, adding a more polar solvent like DMF or THF to a less polar solvent like toluene can enhance solubility.
-
-
Temperature Adjustment:
-
Gradually increase the reaction temperature while monitoring for any signs of decomposition. A modest increase in temperature can often be sufficient to achieve dissolution.
-
-
Sonication:
-
For small-scale reactions, placing the reaction vessel in an ultrasonic bath can help to break up solid aggregates and promote dissolution.
-
-
Change in Reagent Concentration:
-
If possible, running the reaction at a slightly lower concentration may help to keep all components in solution.
-
Issue 2: Precipitation of Material During the Reaction
Symptoms:
-
A clear reaction mixture becomes cloudy or forms a precipitate as the reaction progresses.
-
The reaction stalls before reaching completion.
Troubleshooting Steps:
-
Identify the Precipitate:
-
If possible, isolate a small sample of the precipitate and analyze it (e.g., by NMR or LC-MS) to determine if it is the starting material, product, or a reaction intermediate.
-
-
Adjust Solvent Composition:
-
If the product is precipitating, it may be less soluble in the reaction solvent than the starting material. Adding a co-solvent in which the product is more soluble can resolve this issue.
-
-
Increase Temperature:
-
As with initial solubility issues, carefully increasing the reaction temperature can help to keep all species in solution throughout the course of the reaction.
-
Data Presentation
Table 1: Recommended Solvents for Solubility Screening
| Solvent Class | Recommended Solvents | Typical Applications |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | Suzuki and Buchwald-Hartwig coupling reactions |
| Aromatic Hydrocarbons | Toluene, Xylene | Buchwald-Hartwig amination, other cross-coupling |
| Amides | N,N-Dimethylformamide (DMF) | Suzuki coupling and various other reactions |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | General functionalization reactions |
Experimental Protocols
General Protocol for a Suzuki Cross-Coupling Reaction
This protocol provides a general starting point for a Suzuki coupling reaction. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
-
Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add the chosen degassed solvent or solvent mixture (e.g., 1,4-dioxane/water 4:1). The concentration is typically in the range of 0.1-0.5 M.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for a Suzuki cross-coupling reaction.
Caption: Troubleshooting guide for poor solubility.
Technical Support Center: Efficient Coupling of Tosylated 3-Bromo-7-Azaindole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the catalytic coupling of N-tosylated 3-bromo-7-azaindole.
General Considerations for Coupling Reactions
The 7-azaindole scaffold is a valuable pharmacophore, but its pyridine nitrogen can complicate palladium-catalyzed cross-coupling reactions by coordinating to the metal center and inhibiting catalysis. The N-tosyl protecting group mitigates this issue to some extent by withdrawing electron density. However, careful selection of the catalyst, ligand, base, and solvent remains crucial for achieving high yields and minimizing side reactions.
FAQ 1: Suzuki-Miyaura Coupling
Question: I am planning a Suzuki-Miyaura coupling with N-tosyl-3-bromo-7-azaindole. Which catalyst system should I start with?
Answer: For the Suzuki-Miyaura coupling of N-protected bromo-azaindoles, several palladium-based catalyst systems have proven effective. The choice often depends on the steric and electronic properties of the boronic acid or ester coupling partner. A good starting point is often a catalyst system employing a bulky, electron-rich phosphine ligand. Below is a comparison of commonly used catalyst systems for similar substrates.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-N-heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | Good to Excellent | [1][2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | Good to Excellent | [2] |
| Pd(dppf)Cl₂ | (none) | K₂CO₃ or Cs₂CO₃ | DME or Dioxane/H₂O | 80-110 | Good | [3][4] |
| Pd(PPh₃)₄ | (none) | K₂CO₃ or Na₂CO₃ | Toluene/EtOH/H₂O | 90-110 | Moderate to Good | [3] |
Yields are highly substrate-dependent and the table serves as a guideline for initial catalyst screening.
Troubleshooting Suzuki-Miyaura Coupling
-
Low or No Conversion:
-
Catalyst Inactivation: The pyridine nitrogen of the azaindole can inhibit the palladium catalyst. Ensure you are using a sufficiently bulky and electron-rich ligand (e.g., XPhos, SPhos) to shield the metal center.[1][2]
-
Ineffective Base: The choice of base is critical for the transmetalation step. K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃ for challenging substrates. Ensure the base is finely powdered and anhydrous.
-
Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).
-
Poor Boronic Acid Quality: Boronic acids can degrade over time (protodeboronation). Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).
-
-
Side Product Formation:
-
Homocoupling of Boronic Acid: This suggests the presence of oxygen or overly high temperatures. Improve degassing and consider lowering the reaction temperature.
-
Dehalogenation of Starting Material: This can occur if the reaction is too slow or if there are sources of hydride in the reaction mixture. Using a more active catalyst system or a different solvent may help.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon), add the N-tosyl-3-bromo-7-azaindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
FAQ 2: Buchwald-Hartwig Amination
Question: I need to perform a Buchwald-Hartwig amination on N-tosyl-3-bromo-7-azaindole. What are the recommended conditions?
Answer: Buchwald-Hartwig amination on N-protected bromo-azaindoles generally requires a strong base and a palladium catalyst with a specialized phosphine ligand. The choice of ligand is crucial and often depends on the nature of the amine coupling partner.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-110 | Amides, Amines | [5] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene or Dioxane | 80-110 | Primary/Secondary Amines | [6] |
| Pd(OAc)₂ | BINAP | NaOtBu or K₃PO₄ | Toluene | 80-110 | Primary/Secondary Amines | [7] |
| Pd precatalyst | RuPhos | LiHMDS | THF | Room Temp - 60 | Primary/Secondary Amines | [8] |
NaOtBu is a very strong base and may not be compatible with all functional groups.
Troubleshooting Buchwald-Hartwig Amination
-
Low Yield/Incomplete Reaction:
-
Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[8] However, for base-sensitive substrates, Cs₂CO₃ or K₃PO₄ can be effective, especially with ligands like Xantphos.[5]
-
Ligand Choice: The ligand plays a key role. For sterically hindered amines, ligands like XPhos are often effective. For more general applications, Xantphos or BINAP can be good starting points.[5][9]
-
Solvent Effects: The polarity of the solvent can influence the reaction outcome. Toluene is a common choice for nonpolar substrates, while dioxane or THF may be better for more polar reactants.
-
-
Side Reactions:
-
Hydrodehalogenation: The bromo-azaindole can be reduced to the corresponding azaindole. This can be minimized by using a more active catalyst system to ensure the desired coupling reaction is faster.
-
Competitive N-arylation: If the amine coupling partner also has an N-H bond (e.g., a primary amine), double arylation can sometimes occur. This can be controlled by adjusting the stoichiometry of the reactants.
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv) under an inert atmosphere.
-
Reagent Addition: Add the N-tosyl-3-bromo-7-azaindole (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).
-
Monitoring and Work-up: Follow the same procedure as for the Suzuki-Miyaura coupling.
FAQ 3: Sonogashira Coupling
Question: I want to perform a Sonogashira coupling to install an alkyne at the 3-position of N-tosyl-7-azaindole. What is a reliable catalytic system?
Answer: The Sonogashira coupling is a highly effective method for forming C-C triple bonds. The classic conditions involve a palladium catalyst and a copper(I) co-catalyst with an amine base. For substrates like 3-bromo-7-azaindole, these conditions are generally a good starting point.
Table 3: Common Catalyst Systems for Sonogashira Coupling
| Catalyst Precursor | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or i-Pr₂NH | THF or DMF | Room Temp - 70 | Good to Excellent | [6] |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | Room Temp - 60 | Good to Excellent | [1] |
| Pd(OAc)₂ | (none) | Piperidine | DMF | 80-100 | Good (Copper-free) | [10] |
Troubleshooting Sonogashira Coupling
-
Low or No Product Formation:
-
Catalyst Quality: Ensure the palladium and copper catalysts are of high quality. CuI is sensitive to oxidation and should be fresh or purified.
-
Inert Atmosphere: Oxygen can promote the homocoupling of the terminal alkyne (Glaser coupling) and deactivate the palladium catalyst. Rigorous exclusion of air is crucial.
-
Base Choice: An amine base like triethylamine or diisopropylethylamine is typically used, which also acts as a solvent in some cases. Ensure the base is anhydrous.
-
-
Significant Homocoupling (Glaser Product):
-
This is a common side reaction and is often due to the presence of oxygen. Improve degassing procedures.
-
Running the reaction under a slight positive pressure of an inert gas can help.
-
In some cases, using a copper-free Sonogashira protocol may be beneficial.[10]
-
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add the N-tosyl-3-bromo-7-azaindole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) iodide (1-10 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2-5 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitoring and Work-up: Follow the same procedure as for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 10. thalesnano.com [thalesnano.com]
Managing steric hindrance in reactions with 3-Bromo-1-tosyl-7-azaindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing steric hindrance and other challenges during reactions with 3-Bromo-1-tosyl-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with 3-Bromo-1-tosyl-7-azaindole in cross-coupling reactions?
A1: The primary challenges stem from steric hindrance and the electronic properties of the molecule. The bulky tosyl group at the N-1 position and the bromine atom at the C-3 position can sterically hinder the approach of coupling partners and catalysts. Additionally, the electron-deficient nature of the pyridine ring in the 7-azaindole core can influence the reactivity of the C-Br bond.
Q2: How does the tosyl protecting group affect the reactivity of 3-Bromo-7-azaindole?
A2: The tosyl group is a strong electron-withdrawing group, which can decrease the electron density of the azaindole ring system. While this can activate the C-Br bond towards oxidative addition in some palladium-catalyzed coupling reactions, its significant steric bulk is often the dominating factor, impeding access to the reaction center. The tosyl group has been identified as a suitable protecting group in various transformations of 7-azaindoles, though its removal might be necessary for certain applications.[1]
Q3: Which palladium-catalyzed cross-coupling reactions are commonly performed with 3-Bromo-1-tosyl-7-azaindole?
A3: The most common cross-coupling reactions for this substrate include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are invaluable for forming new carbon-carbon and carbon-nitrogen bonds at the C-3 position, enabling the synthesis of a diverse range of functionalized 7-azaindole derivatives.
Q4: When should the tosyl group be removed, and what are the recommended conditions?
A4: The tosyl group is typically removed after the desired functionalization at the C-3 position has been achieved. Deprotection can be accomplished under basic conditions. A mild and efficient method involves the use of cesium carbonate (Cs₂CO₃) in a mixed solvent system like THF/MeOH.[2] The reaction progress should be carefully monitored to avoid decomposition of the desired product.
Troubleshooting Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Issue: Low or no conversion of 3-Bromo-1-tosyl-7-azaindole.
| Possible Cause | Suggested Solution(s) |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or consider air- and moisture-stable pre-catalysts like Pd(dppf)Cl₂ or those based on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). |
| Steric Hindrance | Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos to promote the oxidative addition and reductive elimination steps.[3] N-heterocyclic carbene (NHC) ligands can also be effective for sterically demanding couplings. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For sterically hindered substrates, a stronger, non-nucleophilic base might be required. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times for sterically hindered substrates. |
| Solvent Effects | The solvent can significantly impact the reaction. A mixture of a non-polar solvent (e.g., dioxane, toluene) and a polar aprotic solvent or water is often effective. Ensure the solvent is properly degassed to prevent catalyst deactivation. |
Issue: Formation of significant homocoupling byproducts of the boronic acid.
| Possible Cause | Suggested Solution(s) |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Boronic Acid Instability | Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Consider using more stable boronate esters (e.g., pinacol esters). |
Sonogashira Coupling
Issue: Failure of the Sonogashira coupling reaction.
| Possible Cause | Suggested Solution(s) |
| Catalyst System Inefficiency | For sterically hindered substrates, traditional Pd(PPh₃)₄ may not be optimal. Consider using a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky phosphine ligand. Copper-free Sonogashira conditions can sometimes be advantageous in complex systems. |
| Amine Base Issues | The amine base (e.g., triethylamine, diisopropylethylamine) must be dry and of high purity. Ensure it is freshly distilled or from a recently opened bottle. |
| Low Solubility of Acetylene | If using a gaseous acetylene, ensure efficient bubbling through the reaction mixture. For less volatile alkynes, ensure they are fully dissolved. |
Buchwald-Hartwig Amination
Issue: Low yield in the amination of 3-Bromo-1-tosyl-7-azaindole, especially with bulky amines.
| Possible Cause | Suggested Solution(s) |
| Ligand Incompatibility | The choice of ligand is crucial for coupling sterically hindered partners. Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) which have been specifically developed for challenging amination reactions.[4] |
| Base Strength and Type | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base should be freshly opened or stored under an inert atmosphere. |
| Catalyst Deactivation | Ensure rigorous exclusion of air and moisture, as the palladium(0) active species can be sensitive. The use of pre-catalysts can help ensure the generation of the active catalyst. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Bromo-1-tosyl-7-azaindole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Bromo-1-tosyl-7-azaindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a flame-dried reaction vessel, add 3-Bromo-1-tosyl-7-azaindole, the arylboronic acid, the base, and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Workflows
Below are diagrams illustrating the general workflows for managing steric hindrance in key cross-coupling reactions.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Troubleshooting Logic for Low Yields.
References
- 1. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
Technical Support Center: Amination of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. Our aim is to address common experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Buchwald-Hartwig amination of this compound is resulting in low to no yield. What are the primary factors to investigate?
Low or no yield in the Buchwald-Hartwig amination of this substrate can often be attributed to several critical factors:
-
Catalyst and Ligand Inactivity: The choice of palladium precursor and phosphine ligand is paramount and highly dependent on the amine coupling partner.[1] Sterically hindered and electron-rich ligands are often necessary to promote efficient catalytic turnover.[1]
-
Inappropriate Base Selection: The strength and solubility of the base are crucial. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be incompatible with sensitive functional groups.[1][2] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer better functional group tolerance but might require higher temperatures.[1][2]
-
Solvent Effects: The reaction solvent must be able to dissolve the reagents to a sufficient extent. Aprotic, non-polar solvents like toluene and dioxane are frequently used.[1] If reagents are insoluble, the reaction may fail.[1]
-
Sub-optimal Reaction Temperature: Typical temperatures for these couplings range from 80-100°C.[1][2] Insufficient heat can lead to a sluggish or incomplete reaction, while excessive temperatures may cause catalyst decomposition.[1]
-
Presence of Oxygen and Moisture: The Pd(0) active catalyst is sensitive to oxygen.[1] All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Impurity of Starting Materials: Impurities present in the this compound or the amine can act as catalyst poisons.
Q2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can this side reaction be minimized?
Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[1] It can occur when β-hydride elimination becomes competitive with the desired reductive elimination step. To mitigate this:
-
Utilize Bulkier Ligands: Employing sterically hindered phosphine ligands can often suppress hydrodehalogenation by disfavoring the geometry required for β-hydride elimination.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of hydrodehalogenation relative to the desired amination.
Q3: My primary amine is undergoing diarylation. What adjustments can be made to favor monoarylation?
The formation of a diarylamine is a potential side reaction when using primary amines.[1]
-
Control Stoichiometry: Carefully controlling the stoichiometry of the reactants can help to minimize diarylation.[1]
-
Ligand Selection: The use of specific ligands, such as KPhos, has been shown to suppress the formation of diarylamine byproducts.[1]
Q4: I am attempting to use aqueous ammonia for the amination and am observing hydroxylation of the starting material. How can I avoid this?
The use of aqueous ammonia presents a challenge due to the potential for competing hydroxylation of the aryl halide.[3][4][5]
-
Specialized Ligands: The choice of ligand is critical to suppress this competing pathway.[1] Ligands like KPhos have been specifically developed to favor amination over hydroxylation when using aqueous ammonia.[5]
Q5: Can the tosyl protecting group be cleaved in situ or is a separate deprotection step required?
While some protecting groups can be cleaved under coupling conditions, the tosyl group is generally stable to the basic conditions of the Buchwald-Hartwig reaction. A separate deprotection step is typically necessary. Common methods for tosyl group removal include treatment with strong acids like methanesulfonic acid in trifluoroacetic acid or reductive cleavage using reagents like sodium naphthalenide.[6][7]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes a hypothetical screening of reaction conditions for the amination of this compound with a generic secondary amine, based on general principles from the literature.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Observations |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 85 | High conversion, clean reaction. |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 78 | Good yield. |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 65 | Lower yield, required higher temperature. |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 62 | Similar to Cs₂CO₃. |
| 5 | Pd₂(dba)₃ (2) | dppf (4) | NaOtBu (1.5) | Toluene | 100 | 25 | Low conversion, less effective ligand. |
| 6 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | THF | 66 | 40 | Incomplete reaction at lower temperature. |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), the phosphine ligand (0.04 equiv), and the palladium precursor (0.02 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the base (e.g., NaOtBu, 1.5 equiv).
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Caption: A logical guide for troubleshooting failed amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Large-Scale Synthesis of 3-Bromo-1-tosyl-7-azaindole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the large-scale synthesis of 3-Bromo-1-tosyl-7-azaindole. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Bromo-1-tosyl-7-azaindole on a large scale?
A1: The most prevalent and scalable synthetic approach involves a two-step process:
-
Bromination: Electrophilic bromination of 7-azaindole at the C3 position to yield 3-bromo-7-azaindole.
-
Tosylation: Subsequent N-tosylation of the 3-bromo-7-azaindole intermediate to afford the final product, 3-Bromo-1-tosyl-7-azaindole.
Q2: What are the critical process parameters to control during the bromination step?
A2: Key parameters for the bromination of 7-azaindole include reaction temperature, the choice of brominating agent and solvent, and the stoichiometry of the reagents. Careful control of these parameters is crucial to ensure high yield and regioselectivity, minimizing the formation of di-brominated and other impurities.
Q3: What are the typical challenges encountered during the tosylation of 3-bromo-7-azaindole?
A3: Common challenges in the tosylation step include incomplete reaction, formation of O-tosylated byproducts (if applicable to the reaction conditions), and difficulties in removing the tosylating agent and base post-reaction. Ensuring anhydrous conditions and optimizing the base and solvent system are critical for a successful tosylation.
Q4: How can the purity of the final product, 3-Bromo-1-tosyl-7-azaindole, be ensured on a large scale?
A4: Ensuring high purity on a large scale typically involves a robust purification strategy. Crystallization is a commonly employed method for the purification of both the intermediate and the final product.[1] The choice of an appropriate solvent system is critical for effective purification and obtaining a product with high purity, often exceeding 99% as determined by HPLC.[2]
Troubleshooting Guide
Bromination of 7-Azaindole
Q: Low yield of 3-bromo-7-azaindole is observed. What are the potential causes and solutions?
A: Low yields in the bromination of 7-azaindole can stem from several factors:
-
Incomplete Reaction: The reaction time or temperature may be insufficient. Consider extending the reaction time or gradually increasing the temperature while monitoring the reaction progress by TLC or HPLC.
-
Suboptimal Brominating Agent: The choice of brominating agent is crucial. While reagents like N-bromosuccinimide (NBS) are common, for large-scale synthesis, using bromine gas with a suitable catalyst might offer higher efficiency.[3]
-
Poor Reagent Quality: Ensure the 7-azaindole starting material is of high purity. Impurities can interfere with the reaction.
Q: Formation of multiple brominated products is observed. How can this be controlled?
A: The formation of di- or poly-brominated species is a common side reaction. To enhance the regioselectivity for mono-bromination at the C3 position:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will likely lead to over-bromination.
-
Temperature Control: Running the reaction at a lower temperature can often improve selectivity.
-
Catalyst Selection: The use of specific catalysts, such as a mixture of nickel(II) acetate and triethanolamine borosilicate, has been reported to give high yields of the mono-brominated product.[3]
Tosylation of 3-bromo-7-azaindole
Q: The tosylation of 3-bromo-7-azaindole is incomplete. What could be the issue?
A: Incomplete tosylation is a frequent challenge. Consider the following:
-
Insufficient Base: The base used may not be strong enough or used in sufficient quantity to deprotonate the azaindole nitrogen effectively. Triethylamine (TEA) is commonly used, and ensuring an adequate molar excess is important.[4]
-
Moisture Contamination: Tosyl chloride is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and anhydrous solvents are used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Low Reaction Temperature: While the reaction is often started at a low temperature to control exotherms, it may require warming to room temperature or gentle heating to proceed to completion.
Q: The final product is difficult to purify and contains residual tosyl chloride and base. How can this be addressed?
A: Post-reaction workup is critical for removing unreacted reagents.
-
Aqueous Workup: A thorough aqueous workup can help remove the bulk of the unreacted tosyl chloride (as toluenesulfonic acid after hydrolysis) and the amine base.
-
Crystallization: Recrystallization from a suitable solvent system is a highly effective method for purifying the final product on a large scale. Toluene and ethyl acetate are commonly used solvents for the crystallization of azaindole derivatives.[2][5]
Experimental Protocols
Step 1: Large-Scale Synthesis of 3-bromo-7-azaindole
This protocol is adapted from a reported procedure for the bromination of 7-azaindole.[3]
Materials and Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, temperature probe, and addition funnel.
-
7-azaindole
-
Nickel(II) acetate
-
Triethanolamine borosilicate
-
Bromine gas
-
Suitable organic solvent (e.g., a high-boiling point ether or hydrocarbon)
-
Purification and filtration equipment
Procedure:
-
Charge the reaction vessel with the chosen organic solvent and 7-azaindole (1.0 equivalent).
-
Add the catalyst, a mixture of nickel(II) acetate and triethanolamine borosilicate (e.g., in a 3:1 molar ratio).
-
Heat the mixture to the desired reaction temperature (e.g., 100 °C) with stirring.
-
Slowly introduce bromine gas (e.g., 3.0 equivalents) into the reaction mixture over a period of time, maintaining the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified duration (e.g., 3 hours), monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and proceed with the workup and purification, which may involve filtration to remove the catalyst and subsequent crystallization of the product from an appropriate solvent.
Step 2: Large-Scale Synthesis of 3-Bromo-1-tosyl-7-azaindole
This protocol is based on a reported tosylation of a similar 7-azaindole derivative.[4]
Materials and Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, temperature probe, and addition funnel, under an inert atmosphere.
-
3-bromo-7-azaindole
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Purification and filtration equipment
Procedure:
-
Charge the reaction vessel with anhydrous dichloromethane (DCM) and 3-bromo-7-azaindole (1.0 equivalent).
-
Add triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified duration (e.g., 12 hours), monitoring the reaction progress by HPLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain 3-Bromo-1-tosyl-7-azaindole.
Data Presentation
Table 1: Reaction Parameters for the Bromination of 7-Azaindole
| Parameter | Condition 1[3] | Condition 2 (Alternative) |
| Brominating Agent | Bromine Gas | N-Bromosuccinimide (NBS) |
| Catalyst | Nickel(II) acetate / Triethanolamine borosilicate | Not typically required |
| Solvent | Organic Solvent (e.g., high-boiling ether) | Dichloromethane (DCM) or Acetonitrile (ACN) |
| Temperature | 100 °C | 0 °C to Room Temperature |
| Reaction Time | 3 hours | 2-6 hours |
| Reported Yield | 99.0% | Variable, typically lower than Condition 1 |
Table 2: Reaction Parameters for the Tosylation of 3-bromo-7-azaindole
| Parameter | Condition 1[4] | Condition 2 (Alternative) |
| Tosylating Agent | p-Toluenesulfonyl chloride (TsCl) | p-Toluenesulfonic anhydride (Ts₂O) |
| Base | Triethylamine (TEA) | Pyridine |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Not typically required |
| Solvent | Dichloromethane (DCM) | Pyridine (as solvent and base) |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Reaction Time | 12 hours | 4-8 hours |
| Reported Yield | 78% | Generally high |
Mandatory Visualization
Caption: Workflow for the large-scale synthesis of 3-Bromo-1-tosyl-7-azaindole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 3. 3-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-1-tosyl-7-azaindole and 3-Bromo-1-Boc-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of medicinal chemistry, the 7-azaindole scaffold is a privileged structure. Functionalization of this core, often starting from halogenated precursors, is a critical step in the development of novel therapeutics. The choice of the nitrogen protecting group can significantly influence the reactivity of the heterocyclic system. This guide provides an objective comparison of the reactivity of two commonly used protected 3-bromo-7-azaindoles: the tosyl-protected and the Boc-protected analogues.
Executive Summary
The selection between a tosyl (Ts) and a tert-butyloxycarbonyl (Boc) protecting group for the 7-azaindole nitrogen has profound implications for subsequent cross-coupling and metalation reactions at the C-3 position. The strongly electron-withdrawing nature of the tosyl group generally deactivates the azaindole system towards oxidative addition in palladium-catalyzed cross-coupling reactions, often requiring more forcing conditions. Conversely, the Boc group, while still electron-withdrawing, is less deactivating and can lead to higher reactivity and yields under milder conditions. However, the stability of the protecting group under various reaction conditions is also a critical factor to consider.
Comparative Reactivity in Key Transformations
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The electronic nature of the N-protecting group on the 7-azaindole ring plays a crucial role in the efficiency of this reaction.
Discussion: The tosyl group's strong electron-withdrawing character reduces the electron density of the 7-azaindole ring system, making the C-Br bond less susceptible to oxidative addition by the Pd(0) catalyst. Consequently, Suzuki couplings with 3-Bromo-1-tosyl-7-azaindole may require higher temperatures, longer reaction times, and more specialized catalyst systems to achieve satisfactory yields. In contrast, the Boc group is less electron-withdrawing, leading to a more electron-rich aromatic system that is more amenable to oxidative addition. This generally translates to milder reaction conditions and higher yields for 3-Bromo-1-Boc-7-azaindole.
Table 1: Representative Experimental Protocols for Suzuki-Miyaura Coupling
| Parameter | 3-Bromo-1-tosyl-7-azaindole | 3-Bromo-1-Boc-7-azaindole |
| Aryl Halide | 3-Bromo-1-tosyl-7-azaindole | 3-Bromo-1-Boc-7-azaindole |
| Boronic Acid | Arylboronic acid (1.5 equiv) | Arylboronic acid (1.5 equiv) |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (10 mol%) | Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90-110 °C | 80-90 °C |
| Reaction Time | 12-24 h | 4-12 h |
| Expected Yield | Moderate to Good | Good to Excellent |
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, introducing alkynyl moieties into the 7-azaindole core.
Discussion: Similar to the Suzuki coupling, the reactivity in Sonogashira reactions is influenced by the electron density of the azaindole ring. The tosyl-protected substrate is expected to be less reactive due to the electron-withdrawing nature of the protecting group. This may necessitate the use of more active catalyst systems, higher temperatures, and potentially the presence of a copper(I) co-catalyst to drive the reaction to completion. The Boc-protected analogue, being more electron-rich, is anticipated to undergo Sonogashira coupling under milder conditions, often providing cleaner reactions and higher yields.
Table 2: Representative Experimental Protocols for Sonogashira Coupling
| Parameter | 3-Bromo-1-tosyl-7-azaindole | 3-Bromo-1-Boc-7-azaindole |
| Aryl Halide | 3-Bromo-1-tosyl-7-azaindole | 3-Bromo-1-Boc-7-azaindole |
| Alkyne | Terminal alkyne (1.5 equiv) | Terminal alkyne (1.2 equiv) |
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Pd(PPh₃)₂Cl₂ (3 mol%) |
| Co-catalyst | CuI (10 mol%) | CuI (5 mol%) |
| Base | Et₃N or DIPEA (3.0 equiv) | Et₃N or DIPEA (2.5 equiv) |
| Solvent | DMF or THF | THF |
| Temperature | 60-80 °C | Room Temperature to 50 °C |
| Reaction Time | 6-18 h | 2-8 h |
| Expected Yield | Moderate | Good to Excellent |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many biologically active compounds.
Discussion: The success of the Buchwald-Hartwig amination is highly dependent on the ligand choice and the electronic properties of the aryl halide. While the electron-deficient nature of the tosyl-protected 7-azaindole might suggest faster reductive elimination, the initial oxidative addition step can be sluggish. Therefore, a highly active catalyst system, often employing bulky, electron-rich phosphine ligands, is typically required. The Boc-protected substrate, with its higher electron density, generally undergoes oxidative addition more readily, allowing for a broader range of reaction conditions and potentially higher yields.[1]
Table 3: Representative Experimental Protocols for Buchwald-Hartwig Amination
| Parameter | 3-Bromo-1-tosyl-7-azaindole | 3-Bromo-1-Boc-7-azaindole |
| Aryl Halide | 3-Bromo-1-tosyl-7-azaindole | 3-Bromo-1-Boc-7-azaindole |
| Amine | Primary or secondary amine (1.2 equiv) | Primary or secondary amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (10 mol%) or RuPhos (5 mol%) | Xantphos (8 mol%) or DavePhos (4 mol%) |
| Base | Cs₂CO₃ (1.5 equiv) or NaOtBu (1.5 equiv) | Cs₂CO₃ (1.5 equiv) or K₃PO₄ (2.0 equiv) |
| Solvent | 1,4-Dioxane or Toluene | 1,4-Dioxane or Toluene |
| Temperature | 100-120 °C | 90-110 °C |
| Reaction Time | 12-24 h | 8-16 h |
| Expected Yield | Good | Good to Excellent |
Lithiation-Borylation
Lithiation followed by borylation is a versatile method for introducing a boronic ester functionality, which can then be used in subsequent cross-coupling reactions.
Discussion: The success of halogen-metal exchange is highly sensitive to the stability of the resulting organometallic intermediate. The strongly electron-withdrawing tosyl group can acidify the protons on the 7-azaindole ring, potentially leading to side reactions upon treatment with strong organolithium bases. Furthermore, the stability of the lithiated species at the 3-position may be compromised. The Boc group, being less activating towards deprotonation of the ring protons, might offer a cleaner reaction profile for halogen-metal exchange. However, both substrates require careful optimization of the reaction conditions, such as the choice of organolithium reagent and temperature, to achieve successful lithiation-borylation.
Table 4: Representative Experimental Protocols for Lithiation-Borylation
| Parameter | 3-Bromo-1-tosyl-7-azaindole | 3-Bromo-1-Boc-7-azaindole |
| Aryl Halide | 3-Bromo-1-tosyl-7-azaindole | 3-Bromo-1-Boc-7-azaindole |
| Lithium Reagent | n-BuLi or t-BuLi (1.1 equiv) | n-BuLi (1.1 equiv) |
| Boronic Ester | Isopropyl pinacol borate (1.2 equiv) | Isopropyl pinacol borate (1.2 equiv) |
| Solvent | Anhydrous THF or Et₂O | Anhydrous THF or Et₂O |
| Temperature | -78 °C | -78 °C |
| Reaction Time | 1-3 h | 1-2 h |
| Expected Yield | Moderate (potential for side reactions) | Good |
Visualizing Reaction Pathways
Caption: Comparative reactivity pathways for cross-coupling reactions.
Caption: Influence of protecting groups on reactivity.
Conclusion and Recommendations
The choice between 3-Bromo-1-tosyl-7-azaindole and 3-Bromo-1-Boc-7-azaindole should be guided by the specific requirements of the synthetic route.
-
3-Bromo-1-Boc-7-azaindole is generally the preferred substrate for palladium-catalyzed cross-coupling reactions due to its higher reactivity, which often translates to milder reaction conditions, shorter reaction times, and higher yields. Its main drawback is its lability to strong acids.
-
3-Bromo-1-tosyl-7-azaindole is a more robust substrate that can withstand a wider range of reaction conditions, including those involving strong acids. However, its lower reactivity in cross-coupling reactions necessitates more forcing conditions and carefully optimized catalyst systems. The tosyl group can be more challenging to remove, often requiring harsh conditions.
For exploratory and discovery chemistry where rapid diversification is key, the higher reactivity of the Boc-protected derivative makes it a more attractive starting material. For process development and scale-up, the robustness of the tosyl group might be advantageous, provided that the cross-coupling and deprotection steps can be optimized to be efficient and high-yielding. Researchers should carefully consider the downstream steps in their synthetic sequence when selecting the appropriate protecting group for their 7-azaindole chemistry.
References
Reactivity Face-Off: A Comparative Guide to the Suzuki Coupling of 3-Bromo- vs. 3-Iodo-7-Azaindole Derivatives
For researchers, scientists, and drug development professionals, the functionalization of the 7-azaindole scaffold is a critical step in the synthesis of a vast array of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this process, enabling the formation of carbon-carbon bonds to introduce diverse aryl and heteroaryl substituents. A key consideration in this synthetic strategy is the choice of the halide at the 3-position. This guide provides an objective, data-driven comparison of the reactivity of 3-bromo- and 3-iodo-7-azaindole derivatives in Suzuki coupling reactions.
The general trend in palladium-catalyzed cross-coupling reactions dictates that the reactivity of aryl halides follows the order I > Br > Cl > F. This is primarily attributed to the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle. This often translates to faster reaction rates and the feasibility of using milder reaction conditions for iodo-substituted substrates compared to their bromo counterparts.
Quantitative Comparison of Reactivity
The following tables summarize experimental data for the Suzuki-Miyaura coupling of 3-iodo- and 3-bromo-7-azaindole derivatives with various arylboronic acids. It is important to note that the data for the 3-iodo-7-azaindole is from a study on a 6-chloro-3-iodo-N-methyl-7-azaindole substrate, while the data for the 3-bromo derivative is from studies on N-unprotected 3-bromoindazoles, as a direct comparative study on 3-bromo-7-azaindole under similar conditions was not available in the reviewed literature. This difference in the heterocyclic core and N-substitution should be considered when interpreting the results.
Table 1: Suzuki Coupling of a 3-Iodo-7-Azaindole Derivative
Substrate: 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 2 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 2 | 89 |
| 3 | 3-Methylphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 2 | 93 |
| 4 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 2 | 93 |
| 5 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 2 | 79 |
| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 2 | 67 |
| 7 | Naphthalene-2-boronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 2 | 92 |
| 8 | Benzo[d][1][2]dioxol-5-ylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 2 | 76 |
Data collated from a study by Shweta, K.; et al. ACS Omega 2023, 8 (9), 8415–8426.[2][3]
Table 2: Suzuki Coupling of 3-Bromoindazole Derivatives (as a proxy for 3-Bromo-7-Azaindole)
Substrate: 3-Bromo-1H-indazole
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 1 | 78 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 1 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 1 | 81 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 1.5 | 75 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 2 | 68 |
| 6 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 1 | 79 |
Data collated from a study by Belasri, A.; et al. on microwave-assisted Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles.[4][5]
Experimental Protocols
General Procedure for Suzuki Coupling of 3-Iodo-7-Azaindole Derivative
To a solution of the 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a 1:1 mixture of toluene and ethanol are added the corresponding arylboronic acid (1.2 equiv) and cesium carbonate (2.0 equiv). The mixture is degassed with argon for 15 minutes. Then, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 10 mol%) are added. The reaction mixture is stirred at 60 °C for 2 hours under an argon atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-7-azaindole derivative.[2][3]
General Procedure for Suzuki Coupling of 3-Bromoindazole Derivative (Microwave-Assisted)
In a microwave vial, 3-bromo-1H-indazole (1.0 equiv), the respective arylboronic acid (1.5 equiv), cesium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) are mixed in a 7:2:1 mixture of 1,4-dioxane/ethanol/water. The vial is sealed and subjected to microwave irradiation at 140 °C for 1-2 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to give the corresponding 3-aryl-1H-indazole.[4][5]
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between a 3-bromo- and a 3-iodo-7-azaindole derivative for Suzuki coupling is a trade-off between reactivity, cost, and availability of the starting material. The presented data, although not from a direct head-to-head comparison, aligns with the general principle that iodo-substituted heterocycles are more reactive. The 3-iodo-7-azaindole derivative generally provides high yields under milder conditions (60 °C) compared to the more forcing conditions (140 °C, microwave) often required for the 3-bromoindazole counterparts. Researchers should consider the higher reactivity of the 3-iodo derivatives, which may lead to cleaner reactions and higher yields, against the potentially higher cost and lower stability of the starting material. Conversely, 3-bromo-7-azaindoles, while requiring more forcing conditions, may be more cost-effective and readily available. The specific choice will ultimately depend on the complexity of the target molecule, the scale of the reaction, and economic considerations.
References
- 1. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Reactivity Face-Off: Protected vs. Unprotected 3-Bromo-7-Azaindole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Strategic Synthesis
In the synthesis of complex molecules central to drug discovery, the 7-azaindole scaffold is a privileged structure. Its functionalization, often through palladium-catalyzed cross-coupling reactions, is a critical step in the development of novel therapeutics. A key strategic decision in this process is whether to protect the azaindole nitrogen. This guide provides a comparative analysis of the reactivity of protected versus unprotected 3-bromo-7-azaindole in three common and powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This objective comparison, supported by experimental data, aims to inform synthetic strategy and streamline the drug development process.
Executive Summary: To Protect or Not to Protect?
The decision to use a protecting group on the 7-azaindole nitrogen is a trade-off between step economy and reaction efficiency. While proceeding with the unprotected substrate is often possible and desirable to shorten synthetic routes, the available data strongly suggests that N-protection generally leads to higher yields, broader substrate scope, and more reliable reaction outcomes. The acidic N-H proton of the unprotected 7-azaindole can interfere with the catalytic cycle of palladium-catalyzed reactions, potentially leading to catalyst inhibition and lower yields.
Comparative Reactivity Data
The following tables summarize quantitative data from various sources, comparing the yields of cross-coupling reactions for protected and unprotected 3-bromo-7-azaindole and analogous substrates. It is important to note that reaction conditions may vary between studies.
Table 1: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Unprotected 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 0.25 | 85 | [1] |
| Unprotected 3-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 0.25 | 90 | [1] |
| Unprotected 3-Chloro-1H-indazole | 5-Indoleboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15 | Modest | [2] |
| N-Bn-3-chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ / PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 15 | High | [2] |
Note: Data for 3-bromo/chloro-indazole is used as a close structural analog of 3-bromo-7-azaindole.
Table 2: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Unprotected 3-bromo-enol | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | Reflux | 1 | 13 | [3] |
| TBDMS-protected 3-bromo-enol ether | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | Reflux | 1 | 90 | [3] |
Note: Data for a 3-bromo-1,2-dione system is presented to illustrate the dramatic effect of protection in a related vinyl bromide system, as direct comparative data for 3-bromo-7-azaindole was not available.
Table 3: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Unprotected 5-Bromo-7-azaindole | Morpholine | RuPhos Pd G2 | LiHMDS | THF | 65 | 0.5 | 95 | [4] |
| Unprotected 5-Bromo-7-azaindole | N-Methylpiperazine | RuPhos Pd G2 | LiHMDS | THF | 65 | 0.5 | 92 | [4] |
| Unprotected 5-Bromo-7-azaindole | Aniline | BrettPhos Pd G2 | LiHMDS | THF | 65 | 4 | 85 | [4] |
| Unprotected 4-Chloro-7-azaindole | N-Methylpiperazine | RuPhos Pd G2 | LiHMDS | THF | 65 | 0.5 | 94 | [4] |
Reaction Pathways and Workflows
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Caption: A typical experimental workflow for cross-coupling.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling of Unprotected 3-Bromo-7-Azaindole
Materials:
-
Unprotected 3-bromo-7-azaindole
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Ethanol/Water (e.g., 7:2:1)
-
Microwave vial
Procedure:
-
To a microwave vial, add unprotected 3-bromo-7-azaindole (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with argon or nitrogen.
-
Add the degassed solvent mixture (e.g., 5 mL).
-
Seal the vial and place it in a microwave reactor. Irradiate at 140 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling of N-Boc-Protected 3-Bromo-7-Azaindole
Materials:
-
N-Boc-3-bromo-7-azaindole
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N-Boc-3-bromo-7-azaindole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature or heat to reflux as required, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Buchwald-Hartwig Amination of Unprotected 5-Bromo-7-Azaindole
Materials:
-
Unprotected 5-bromo-7-azaindole
-
Amine (1.2 equiv)
-
RuPhos Pd G2 precatalyst (2 mol%)
-
LiHMDS (1 M in THF, 2.4 equiv)
-
Anhydrous THF
Procedure:
-
To an oven-dried Schlenk tube, add the RuPhos Pd G2 precatalyst (0.02 mmol) and unprotected 5-bromo-7-azaindole (1.0 mmol).
-
Seal the tube, and evacuate and backfill with argon.
-
Add anhydrous THF (5 mL) and the amine (1.2 mmol).
-
Add the LiHMDS solution (2.4 mL, 2.4 mmol) dropwise at room temperature.
-
Heat the reaction to 65 °C and stir for the required time (typically 0.5-4 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion
The strategic use of a protecting group on the 7-azaindole nitrogen is a critical consideration in the synthesis of complex, biologically active molecules. The evidence from the literature strongly indicates that while cross-coupling reactions on unprotected 3-bromo-7-azaindole are feasible, particularly for Buchwald-Hartwig amination with robust catalyst systems, the use of an N-protecting group generally affords superior yields and broader applicability, especially for Suzuki and Sonogashira couplings. Researchers and drug development professionals should weigh the benefits of a shorter synthetic route against the potential for higher and more consistent yields offered by a protection/deprotection strategy. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the synthetic target.
References
- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. kbfi.ee [kbfi.ee]
- 4. researchgate.net [researchgate.net]
Comparative 1H NMR Analysis of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine and Related Azaindole Derivatives
A detailed spectroscopic comparison for researchers in drug discovery and organic synthesis, providing key proton NMR data for the title compound and its structural analogues. This guide includes a comprehensive data summary, standardized experimental protocols, and a visual representation of the proton environments.
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, in particular, is a prevalent motif in numerous biologically active compounds. Understanding the impact of substitution on the electronic environment of this nucleus is critical for the rational design of new molecular entities. This guide provides a comparative ¹H NMR analysis of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine alongside key analogues: the parent 1H-pyrrolo[2,3-b]pyridine, 3-methyl-1H-pyrrolo[2,3-b]pyridine, and 5-bromo-1H-pyrrolo[2,3-b]pyridine. The inclusion of these derivatives allows for a clear discernment of the effects of bromination at the 3- and 5-positions, as well as the influence of an electron-withdrawing tosyl group on the pyrrole nitrogen.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and its analogues. The data is presented to facilitate a direct comparison of the electronic effects of the different substituents on the 7-azaindole core.
| Compound | Solvent | H-2 (s) | H-3 (s) | H-4 (dd) | H-5 (dd) | H-6 (dd) | Other Signals (ppm) |
| This compound | CDCl₃ | 7.65 | - | 8.40 | 7.20 | 8.15 | 7.95 (d, J = 8.4 Hz, 2H, Tosyl), 7.25 (d, J = 8.4 Hz, 2H, Tosyl), 2.38 (s, 3H, Tosyl-CH₃) |
| 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | CDCl₃ | 7.35 | 6.50 | 8.30 | 7.10 | 7.80 | 10.5 (br s, 1H, N-H) |
| 3-Methyl-1H-pyrrolo[2,3-b]pyridine[1] | CDCl₃ | 7.11 | - | 8.31 | 7.07 | 7.90 | 10.27 (s, 1H, N-H), 2.33 (s, 3H, CH₃) |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine[2] | DMF-d₇ | 7.63 | 6.50 | 8.20 | - | 8.30 | 11.91 (br s, 1H, N-H) |
Analysis of Substituent Effects
The ¹H NMR data reveals significant electronic perturbations within the 7-azaindole scaffold upon substitution.
-
Tosylation of the Pyrrole Nitrogen: The introduction of the electron-withdrawing tosyl group in this compound leads to a general downfield shift of all protons on the pyrrolo[2,3-b]pyridine core compared to the N-H analogues. This is most pronounced for H-2, which shifts from approximately 7.11-7.63 ppm to 7.65 ppm, and the protons of the pyridine ring (H-4, H-5, and H-6). This deshielding effect is attributed to the inductive and mesomeric withdrawal of electron density by the sulfonyl group.
-
Bromination at the 3-Position: The presence of a bromine atom at the 3-position results in the absence of the H-3 signal. The effect of the bromine on the adjacent H-2 proton is a noticeable downfield shift.
-
Bromination at the 5-Position: In 5-bromo-1H-pyrrolo[2,3-b]pyridine, the absence of the H-5 signal is observed. The adjacent protons, H-4 and H-6, experience altered chemical shifts and coupling patterns due to the electronic influence of the bromine atom.
-
Methyl Substitution at the 3-Position: The electron-donating methyl group in 3-methyl-1H-pyrrolo[2,3-b]pyridine leads to an upfield shift of the H-2 proton signal compared to the parent 7-azaindole, reflecting an increase in electron density at this position.
Experimental Protocol for ¹H NMR Analysis
To ensure reproducibility and accuracy of the ¹H NMR data, the following standardized protocol is recommended for the analysis of this compound and its analogues.[3][4]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethylformamide (DMF-d₇).
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
2. NMR Data Acquisition:
-
The ¹H NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer.
-
A standard single-pulse experiment should be utilized.
-
The spectral width should be set to approximately 12-16 ppm.
-
An acquisition time of 3-4 seconds and a relaxation delay of 1-2 seconds are recommended.
-
The temperature should be maintained at 298 K (25 °C).
-
For signal enhancement, 16 to 64 scans can be accumulated.
3. Data Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
The spectra should be manually phased and baseline corrected.
-
The chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMF-d₇: δ 8.03, 2.92, 2.75 ppm) or an internal standard such as tetramethylsilane (TMS).
-
Integration of the signals should be performed to determine the relative proton ratios.
Visualization of Proton Environments
The following diagrams, generated using the DOT language, illustrate the key proton environments and their through-bond coupling relationships for the analyzed compounds.
Caption: Key proton environments in this compound.
Caption: Key proton environments in 1H-pyrrolo[2,3-b]pyridine.
References
Efficacy of Protecting Groups for 3-Bromo-7-Azaindole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-bromo-7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a multitude of biologically active compounds, including kinase inhibitors.[1][2] The N-H proton of the pyrrole ring can interfere with various synthetic transformations, such as metal-catalyzed cross-coupling reactions, by acting as a competing nucleophile or causing catalyst poisoning.[3] Therefore, the judicious selection of a nitrogen protecting group is paramount to achieving successful and high-yielding synthetic outcomes. This guide provides an objective comparison of common protecting groups for 3-bromo-7-azaindole, supported by experimental data and detailed protocols.
Comparative Analysis of Protecting Groups
The choice of a protecting group depends on its stability to the planned downstream reaction conditions and the ease of its removal. Sulfonyl, carbamate, and silyl-based groups are the most frequently employed protectors for the 7-azaindole nitrogen. Below is a summary of their performance based on literature data.
| Protecting Group | Structure | Protection Conditions & Yield | Deprotection Conditions & Yield | Stability & Compatibility Notes |
| Tosyl (Ts) | Ts- | TsCl, TEA, DMAP, DCM, rt, 12 h (89%) [4] | 2M aq. NaOH, dioxane, 150 °C, µw, 1-10 min (10-83%) [4] | Stable to acidic and various cross-coupling conditions (Suzuki, Sonogashira).[1][4][5] Removal requires harsh basic conditions, which may not be suitable for sensitive substrates.[1][4] |
| Benzenesulfonyl | PhSO₂- | PhSO₂Cl, Base | Basic media (e.g., NaOH, Cs₂CO₃)[1] | Used effectively in sequential Suzuki-Miyaura cross-coupling reactions at C3 and C5 positions.[1] Deprotection yields can be low (16-25%) in some cases.[1] |
| Boc | Boc- | Boc₂O, DMAP, TEA or NaH, THF[6] | Thermolysis (heating) or acidic conditions (TFA, HCl).[7][8] | Often unstable under standard Suzuki-Miyaura coupling conditions.[9] Can direct Ir-catalyzed C-H borylation to the C3 position.[7] Thermal deprotection is effective, but acidic cleavage can lead to decomposition.[7] |
| SEM | SEM- | SEM-Cl, NaH, DMF, 0 °C[4] | TBAF or acid (e.g., HCl) | Robust and stable under Suzuki-Miyaura conditions where Boc is unstable.[9] Can act as a dual protecting-activating group.[10] Cleavage with TBAF is common; can also be removed with acid.[1] |
Experimental Protocols
Tosyl (Ts) Protection of 3-Bromo-7-azaindole[4]
Reagents and Conditions:
-
3-Bromo-7-azaindole
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Room temperature, 12 hours
Procedure:
-
Dissolve 3-bromo-7-azaindole in dichloromethane (DCM).
-
Add triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Add tosyl chloride (TsCl) portion-wise while stirring.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 3-bromo-1-tosyl-7-azaindole (Reported Yield: 89%[4]).
Tosyl (Ts) Deprotection[4]
Reagents and Conditions:
-
3-Bromo-1-tosyl-7-azaindole derivative
-
2M aqueous Sodium Hydroxide (NaOH)
-
Dioxane
-
Microwave irradiation, 150 °C, 1-10 minutes
Procedure:
-
Dissolve the tosyl-protected 3-bromo-7-azaindole derivative in dioxane in a microwave-safe vessel.
-
Add 2M aqueous NaOH solution.
-
Seal the vessel and heat the mixture in a microwave reactor at 150 °C for 1-10 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
After cooling, neutralize the reaction mixture with a suitable acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by chromatography (Reported Yields: 10-83%[4]).
SEM Protection of 3-Bromo-7-azaindole[4]
Reagents and Conditions:
-
3-Bromo-7-azaindole derivative
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
N,N-Dimethylformamide (DMF)
-
0 °C to room temperature
Procedure:
-
Suspend sodium hydride (NaH) in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Add a solution of the 3-bromo-7-azaindole derivative in DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Visualized Workflows and Reactions
Conclusion
The selection of an appropriate protecting group for 3-bromo-7-azaindole is critical for the successful synthesis of complex derivatives.
-
Tosyl (Ts) and other sulfonyl groups are robust and highly stable to common cross-coupling conditions, but their removal requires harsh basic conditions that may limit substrate scope.[1][4]
-
SEM group offers a versatile alternative, demonstrating good stability in cross-coupling reactions where the Boc group often fails, and it can be removed under milder, fluoride-mediated or acidic conditions.[1][9]
-
Boc group is generally less stable but can be useful in specific applications like directed C-H borylation.[7] Its lability under both acidic and some cross-coupling conditions requires careful planning.[7][9]
Researchers should carefully consider the entire synthetic route, particularly the conditions of subsequent coupling and final deprotection steps, to select the optimal protecting group strategy. The data and protocols provided in this guide serve as a foundational resource for making an informed decision.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Buy 1-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 [smolecule.com]
- 7. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for 3-Bromo-1-tosyl-7-azaindole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 7-azaindole scaffold is a critical step in the synthesis of numerous biologically active compounds. The strategic introduction of substituents at the 3-position of 3-Bromo-1-tosyl-7-azaindole via cross-coupling reactions offers a versatile approach to novel chemical entities. This guide provides a comparative overview of common catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, supported by representative experimental data from analogous systems to inform catalyst selection and reaction optimization.
Catalyst Performance Comparison
Palladium-Based Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. Palladium catalysts are the most common choice for this transformation.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME/H₂O | 80 | 2 | >90 | Effective for various bromo-indazoles.[1][2] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 | A classic, reliable catalyst system. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 91-99 | Effective for chloro-azaindoles, suggesting high reactivity for bromo analogs.[3] |
Palladium-Based Catalysts for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of ligand is crucial for achieving high yields, especially with heterocyclic substrates.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 3-4 | ~90 | Broadly applicable for amidation of bromo-azaindoles. |
| Pd(OAc)₂ | RuPhos | LiHMDS | Dioxane | RT-100 | 12-24 | ~80 | Effective for unprotected halo-7-azaindoles.[4] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOt-Bu | Toluene | 100 | 24 | ~60-90 | Good for coupling with various amines.[5] |
Palladium/Copper Co-catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N | Dioxane | 60 | 18 | up to 91 | Widely used for the synthesis of 7-azaindole derivatives.[6] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT-60 | 12-24 | ~85 | Effective for various halo-azaindoles.[7] |
| Pd₂(dba)₃ | CuI | DBU | MeCN/PhMe | 100 | 30 min | ~80-90 | Example from a flow chemistry setup, indicating rapid reaction times are possible. |
Experimental Protocols
The following are representative experimental protocols for key coupling reactions, adapted for 3-Bromo-1-tosyl-7-azaindole based on established methods for similar substrates.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Synthesis of 3-Aryl-1-tosyl-7-azaindole
Materials:
-
3-Bromo-1-tosyl-7-azaindole
-
Arylboronic acid
-
Pd(dppf)Cl₂
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add 3-Bromo-1-tosyl-7-azaindole (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(dppf)Cl₂ (0.05 equiv.) to the flask under a stream of argon.
-
Add degassed DME and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Reaction: Synthesis of 3-Amino-1-tosyl-7-azaindole
Materials:
-
3-Bromo-1-tosyl-7-azaindole
-
Amine
-
Pd₂(dba)₃
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane (anhydrous and degassed)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs₂CO₃ (1.5 equiv.) to a dry reaction tube.
-
Add 3-Bromo-1-tosyl-7-azaindole (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed dioxane to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 3-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
Reaction: Synthesis of 3-Alkynyl-1-tosyl-7-azaindole
Materials:
-
3-Bromo-1-tosyl-7-azaindole
-
Terminal alkyne
-
Pd(PPh₃)₄
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dioxane (anhydrous and degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add 3-Bromo-1-tosyl-7-azaindole (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed dioxane and triethylamine via syringe.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at 60 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous NH₄Cl and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for catalyst screening and optimization for the coupling of 3-Bromo-1-tosyl-7-azaindole.
Caption: General workflow for catalyst screening and optimization.
Catalytic Cycles
Understanding the catalytic cycles is fundamental to troubleshooting and optimizing cross-coupling reactions.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for Sonogashira coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic and Biological Guide to 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural features of bromo-substituted 1-tosyl-1H-pyrrolo[2,3-b]pyridines (also known as bromo-tosyl-7-azaindoles) and explores their potential as scaffolds in drug discovery. While crystallographic data for a series of 3-bromo-1-tosyl derivatives is not publicly available, this guide leverages data from the closely related 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine to provide insights into the structural characteristics of this class of compounds. Furthermore, we delve into relevant signaling pathways where the pyrrolo[2,3-b]pyridine core has shown significant activity, offering a rationale for its application in therapeutic development.
Comparison of Crystallographic Data
Understanding the three-dimensional structure of a molecule is paramount in rational drug design. X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies.
Below is a summary of the crystallographic data for 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, which serves as a valuable reference for the 3-bromo isomer.
Table 1: Crystallographic Data for 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
| Parameter | Value[1] |
| Chemical Formula | C₁₄H₁₁BrN₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.342(3) |
| b (Å) | 11.485(3) |
| c (Å) | 12.624(4) |
| α (°) | 90 |
| β (°) | 108.75(3) |
| γ (°) | 90 |
| Volume (ų) | 1419.3(7) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.655 |
| Absorption coefficient (mm⁻¹) | 3.168 |
| F(000) | 712 |
Table 2: Selected Bond Lengths and Angles for 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
| Bond | Length (Å)[1] | Angle | Angle (°)[1] |
| Br(1)-C(5) | 1.897(4) | C(6)-C(5)-C(4) | 118.6(4) |
| S(1)-O(1) | 1.429(3) | O(1)-S(1)-O(2) | 120.3(2) |
| S(1)-O(2) | 1.431(3) | N(1)-S(1)-C(8) | 106.3(2) |
| S(1)-N(1) | 1.678(3) | C(4)-N(1)-S(1) | 123.7(3) |
| S(1)-C(8) | 1.765(4) | C(7)-N(2)-C(6) | 117.4(4) |
| N(1)-C(7a) | 1.423(5) | C(5)-C(6)-N(2) | 124.0(4) |
| N(1)-C(4) | 1.428(5) | C(3a)-C(4)-N(1) | 108.9(4) |
Experimental Protocols
Synthesis of 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine[1]
To a solution of 5-bromo-7-azaindole in DMF, sodium hydride (NaH) was added in an ice bath, and the mixture was stirred for 30 minutes. Then, p-toluenesulfonyl chloride (TsCl) was added, and the reaction mixture was stirred at room temperature for 5 hours. After the reaction was complete, the mixture was poured into ice water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
X-ray Crystallography[1]
Single crystals of 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine suitable for X-ray diffraction were obtained by slow evaporation from a mixed solvent of ethyl acetate and petroleum ether. A crystal of appropriate dimensions was mounted on a diffractometer. The crystal structure was solved by direct methods and refined by full-matrix least-squares on F².
Alternative Structural Analysis Methods
While single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of small molecules, other techniques can provide valuable structural information, especially when suitable crystals cannot be obtained.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity of atoms and the local chemical environment. For pyrrolo[2,3-b]pyridine derivatives, ¹H and ¹³C NMR are routinely used to confirm the structure in solution.
-
Powder X-ray Diffraction (PXRD): Used to analyze the crystalline nature of a solid sample. While it does not provide the detailed atomic coordinates of a single crystal study, it is useful for identifying crystalline phases and assessing purity.
-
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to predict the geometry and electronic properties of molecules. These theoretical models can be compared with experimental data to gain deeper insights into the molecular structure. In the case of 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, DFT calculations were used to optimize the molecular structure and compare it with the X-ray diffraction results[1].
Potential Signaling Pathways for Drug Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2][3] For drug development professionals, understanding the potential molecular targets is crucial. Two key signaling pathways where this scaffold has shown promise are the IKKα/NF-κB and FGFR pathways.
IKKα/NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. The IκB kinase (IKK) complex, which includes the catalytic subunits IKKα and IKKβ, is a key upstream activator of this pathway. Dysregulation of NF-κB signaling is implicated in various diseases, including cancer and inflammatory disorders.
Aminoindazole-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of IKKα, demonstrating the potential of this scaffold to modulate the NF-κB pathway. These inhibitors often interact with the hinge region of the kinase domain.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of FGFRs, a family of receptor tyrosine kinases, is a known driver in various cancers. Consequently, FGFR inhibitors are an important class of targeted cancer therapies.
Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, highlighting the suitability of this scaffold for targeting the ATP-binding site of the kinase domain.[3]
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure via X-ray crystallography follows a well-defined workflow, from sample preparation to data analysis and deposition.
References
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. IKKα represses a network of inflammation and proliferation pathways and elevates c-Myc antagonists and differentiation in a dose-dependent manner in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aberrant IKKα and IKKβ cooperatively activate NF-κB and induce EGFR/AP1 signaling to promote survival and migration of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Bromo-1-tosyl-7-azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-Bromo-1-tosyl-7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of biologically active compounds. Its derivatives have shown significant promise in various therapeutic areas, particularly in oncology, by targeting key enzymes involved in cell signaling and DNA repair. This guide provides an objective comparison of the performance of these derivatives against other established alternatives, supported by experimental data.
Kinase Inhibition: Targeting VEGFR-2 and BRAFV600E
Derivatives of 3-Bromo-1-tosyl-7-azaindole have been extensively explored as potent kinase inhibitors. The 7-azaindole core acts as an excellent hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding pocket of various kinases.[1][2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[3][4] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.
Comparative Activity of VEGFR-2 Inhibitors
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |
| 7-Azaindole Derivative | Axitinib (structurally related) | VEGFR-2 | 0.2 | N/A |
| Alternative | Sorafenib | VEGFR-2 | 3.12 - 90 | [5][6] |
| Alternative | Sunitinib | VEGFR-2 | 2.0 | N/A |
| Alternative | Pazopanib | VEGFR-2 | 30.0 | N/A |
| Bis([7][8][9]triazolo)[4,3-a:3',4'-c]quinoxaline Derivative | Compound 23j | VEGFR-2 | 3.7 | [5] |
| Thiadiazole–thiophene Derivative | Compound 49 | VEGFR-2 | 8.2 | [10] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is for comparative purposes and is collated from various sources.
BRAFV600E Inhibition
The BRAFV600E mutation is a driver in a significant percentage of melanomas and other cancers, leading to constitutive activation of the MAPK/ERK signaling pathway.[11]
Comparative Activity of BRAFV600E Inhibitors
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |
| 7-Azaindole Derivative | Vemurafenib | BRAFV600E | 31 | N/A |
| Alternative | Dabrafenib | BRAFV600E | 0.8 | N/A |
| Alternative | Encorafenib | BRAFV600E | 0.3 | N/A |
| Non-oxime Indazole Derivative | N/A | BRAFV600E | N/A | [12] |
PARP Inhibition: A Key Target in DNA Repair
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) can lead to synthetic lethality and cell death.
Comparative Activity of PARP Inhibitors
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |
| 7-Azaindole Derivative | Rucaparib | PARP1 | 1.4 | [13] |
| Alternative | Olaparib | PARP1 | 1.5 | [13] |
| Alternative | Niraparib | PARP1 | 3.8 | [13] |
| Alternative | Talazoparib | PARP1 | 0.57 | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assay (VEGFR-2 & BRAFV600E) - General Protocol
This protocol outlines a luminescence-based assay to quantify the inhibitory activity of a test compound on a target kinase.[3][4][14][15]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, BRAFV600E)
-
Kinase buffer (e.g., 200mM Tris-HCl, pH 7.4, 100mM MgCl2, 0.5mg/ml BSA)[16]
-
ATP solution
-
Substrate (e.g., inactive MEK1 for BRAF, Poly (Glu:Tyr, 4:1) for VEGFR-2)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Enzyme and Substrate Preparation: Thaw the kinase, kinase buffer, and substrate on ice. Prepare a dilution of the active kinase in kinase dilution buffer.
-
Reaction Setup: In a multi-well plate, add the diluted kinase to each well (except for the blank control).
-
Inhibitor Addition: Add serial dilutions of the test compound to the appropriate wells. For the positive control (no inhibition), add buffer with the same DMSO concentration.
-
Reaction Initiation: Prepare a substrate/ATP mix and add it to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at ambient temperature for a specified time (e.g., 40 minutes).[16]
-
Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.[7][8][9][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7][17]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
PARP Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.[18][19][20]
Materials:
-
Recombinant human PARP enzyme
-
Histone-coated plates
-
Biotinylated NAD+
-
Activated DNA
-
Test compound (serially diluted)
-
Streptavidin-HRP
-
Colorimetric or chemiluminescent substrate
-
96-well plates
-
Microplate reader
Procedure:
-
Plate Preparation: Use a histone-coated 96-well plate.
-
Reaction Mixture: Prepare a reaction mixture containing the PARP enzyme, activated DNA, and biotinylated NAD+.
-
Inhibitor Addition: Add serial dilutions of the test compound to the appropriate wells.
-
Incubation: Incubate the plate to allow the PARP-catalyzed biotinylation of histones.
-
Detection: Add Streptavidin-HRP, which will bind to the biotinylated histones.
-
Signal Generation: Add a suitable HRP substrate to generate a colorimetric or luminescent signal.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP inhibition and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 7-azaindole derivatives.
Caption: The RAS-RAF-MEK-ERK signaling pathway with BRAF V600E mutation and inhibitor action.
Caption: General experimental workflow for the evaluation of 7-azaindole derivatives.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Non-oxime inhibitors of B-Raf(V600E) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 17. atcc.org [atcc.org]
- 18. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. atcc.org [atcc.org]
Isomeric Comparison: 3-bromo vs 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
An Objective Guide for Medicinal Chemists and Researchers
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to numerous biologically active compounds, including kinase inhibitors for cancer therapy. The strategic functionalization of the 7-azaindole core is paramount for modulating pharmacological activity. This guide provides a comparative analysis of two key isomeric building blocks: 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine and 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, focusing on their synthesis, reactivity in cross-coupling reactions, and overall utility in drug discovery programs.
Physicochemical Properties
A summary of the fundamental properties of the two isomers is presented below. The tosyl (tosyl) group serves as a common protecting group for the pyrrole nitrogen, enhancing stability and modifying the electronic properties of the ring system.
| Property | This compound | 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 226085-18-3 | 348640-07-3[1] |
| Molecular Formula | C₁₄H₁₁BrN₂O₂S | C₁₄H₁₁BrN₂O₂S[1] |
| Molecular Weight | 351.22 g/mol | 351.22 g/mol [1] |
| Appearance | Solid | Solid |
| IUPAC Name | 3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | 4-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine[1] |
Synthesis and Experimental Protocols
The synthetic accessibility of these isomers is a critical factor for their application. While both can be prepared from 7-azaindole, the regioselectivity of the bromination step is key.
General Synthesis Workflow:
The typical synthesis involves two main steps:
-
N-Tosylation: Protection of the pyrrole nitrogen of 7-azaindole with tosyl chloride.
-
Regioselective Bromination: Introduction of a bromine atom at either the C3 or C4 position.
The bromination of the C3 position is generally achieved via electrophilic substitution, as the C3 position of the 7-azaindole ring is electron-rich.[2] In contrast, functionalization at the C4 position often requires a more directed approach, sometimes involving metalation or starting from a pre-functionalized pyridine ring.[3]
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on common electrophilic bromination procedures.
-
N-Tosylation: To a solution of 7-azaindole (1.0 eq) in a suitable solvent like DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes. Add tosyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography to yield 1-tosyl-1H-pyrrolo[2,3-b]pyridine.
-
C3-Bromination: Dissolve the 1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in THF or DMF. Cool the solution to -78 °C. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise. Monitor the reaction by TLC. Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the product. Purify by recrystallization or column chromatography to obtain this compound.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of these bromo-isomers is as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The position of the bromine atom significantly influences the reactivity of the C-Br bond.
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are common motifs in pharmaceuticals.[4][5] The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.
Isomeric Reactivity Comparison
The electronic environment of the C-Br bond dictates its susceptibility to oxidative addition, which is often the rate-determining step in the catalytic cycle.[5] The 4-position on the 7-azaindole nucleus is part of the pyridine ring and is generally considered more electron-deficient than the 3-position on the pyrrole ring. This difference in electronic character leads to a higher reactivity for the 4-bromo isomer in many standard palladium-catalyzed cross-coupling reactions.[6][7]
| Feature | 3-bromo Isomer (Pyrrole Ring) | 4-bromo Isomer (Pyridine Ring) |
| Electronic Nature | C3 is relatively electron-rich. | C4 is part of the electron-deficient pyridine ring. |
| C-Br Bond Reactivity | Generally less reactive in oxidative addition. | Generally more reactive in oxidative addition. |
| Typical Coupling Conditions | May require more forcing conditions: higher temperatures, stronger bases, or more active catalyst systems. | Often proceeds under milder conditions with standard catalysts (e.g., Pd(PPh₃)₄).[6][8] |
| Potential Side Reactions | Protodebromination can be a competing pathway under harsh conditions. | Generally cleaner couplings with fewer side reactions. |
Representative Suzuki Coupling Data:
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 3-bromo-1-tosyl-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | Typically Moderate to Good |
| 4-bromo-1-tosyl-7-azaindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | Typically Good to Excellent[6] |
Note: Yields are representative and can vary significantly based on the specific boronic acid, catalyst, and precise reaction conditions.
Biological Significance and Applications
Both isomers serve as crucial intermediates for synthesizing compounds targeting a wide range of biological targets. The 7-azaindole core is a bioisostere of indole and is found in numerous kinase inhibitors.
-
FGFR Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[9]
-
ATM Inhibitors: The scaffold has been utilized to design highly selective and orally available ATM (Ataxia-Telangiectasia Mutated) kinase inhibitors, which act as chemosensitizers in cancer therapy.[10]
-
PDE4B Inhibitors: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective inhibitors of phosphodiesterase 4B (PDE4B), with potential applications in treating central nervous system diseases.[11]
-
SGK-1 Kinase Inhibitors: The 1H-pyrrolo[2,3-b]pyridine structure is central to compounds designed to inhibit SGK-1 kinase, which is involved in various cell signaling pathways.[12]
The choice between the 3-bromo and 4-bromo isomer allows researchers to explore different substitution patterns around the core, which is essential for structure-activity relationship (SAR) studies and optimizing drug candidates for potency and selectivity.
Conclusion
Both 3-bromo- and 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine are invaluable tools in medicinal chemistry. The key distinctions lie in their synthesis and reactivity:
-
This compound: The C-Br bond at the electron-rich C3 position is less reactive, often requiring more specialized or forcing conditions for cross-coupling.
-
4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: The C-Br bond at the electron-deficient C4 position is more reactive, enabling a broader range of cross-coupling reactions under milder conditions.[7]
The selection of an isomer is therefore a strategic decision based on the desired final molecular architecture and the synthetic route. The higher reactivity of the 4-bromo isomer often makes it a more versatile starting point for library synthesis and initial exploration, while the 3-bromo isomer provides access to a different vector for molecular diversification, crucial for fine-tuning pharmacological properties.
References
- 1. 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | C14H11BrN2O2S | CID 37818649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a halogenated organic compound commonly used in research and drug development.
For the safe handling and disposal of this compound, researchers, scientists, and drug development professionals must adhere to strict protocols. This compound is classified as a hazardous substance, and its disposal is regulated by national and local authorities. The following procedures are based on safety data sheet (SDS) recommendations and general best practices for laboratory chemical waste management.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the contaminated material in a sealed, appropriately labeled container for hazardous waste disposal.
Hazard Identification and Classification
Understanding the hazards associated with this compound is the first step in its safe disposal. Key hazard information is summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as regulated chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Segregation: It is crucial to segregate waste containing this compound. As a halogenated organic compound, it must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste.
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Keep the container securely closed except when adding waste.
-
Do not mix with other incompatible waste streams.
-
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[1] All waste materials must be disposed of in accordance with national and local regulations.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment.
References
Personal protective equipment for handling 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential hazards. Based on available data, it is harmful if swallowed and may cause an allergic skin reaction. Structurally similar compounds, such as 3-Bromo-1H-pyrrolo[2,3-b]pyridine, are toxic if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation. Therefore, it is prudent to handle this compound with a high degree of caution.
Key Hazard Statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
Key Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[1].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards[2][3]. |
| Face Shield | Recommended when there is a risk of splashing or explosion[4][5][6]. | |
| Hand Protection | Gloves | Chemically resistant nitrile gloves are a good initial choice for many laboratory chemicals[4][7][8]. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat that is fully buttoned with long sleeves[3][4][8]. |
| Apron | A chemical-resistant apron can provide an additional layer of protection[2]. | |
| Full-Length Pants | Trousers that cover the entire leg are mandatory. Shorts and skirts are not permitted[9]. | |
| Closed-Toed Shoes | Shoes must fully cover the feet; sandals and perforated shoes are not allowed[3][8][9]. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood[8][9]. |
| Respirator | May be required if engineering controls are insufficient. Use requires proper training and fit-testing[2][4][10]. |
Experimental Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Step-by-Step Handling and Disposal Plan
I. Pre-Experiment Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound and any other chemicals being used.
-
Assemble and Inspect PPE: Ensure all necessary PPE is available and in good condition. Wear all required PPE before entering the laboratory and handling the chemical[2][11].
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Keep the work area clean and uncluttered[9]. Have spill control materials readily accessible.
II. Handling the Chemical
-
Work in a Ventilated Area: All manipulations of this compound should be performed inside a certified chemical fume hood to avoid inhalation of any dust or vapors[8][9].
-
Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure.
-
Storage: The compound should be stored at room temperature under an inert atmosphere. Ensure the container is tightly sealed when not in use.
III. In Case of a Spill
-
Evacuate and Alert: In the event of a spill, evacuate the immediate area and alert your supervisor and colleagues.
-
Contain and Absorb: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials[12].
-
Collect and Dispose: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal[12].
-
Decontaminate: Clean the spill area as recommended by your institution's safety protocols.
IV. Disposal Plan
-
Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including contaminated materials, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste[12]. Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service. Never dispose of this chemical down the drain or in regular trash[1][12].
References
- 1. capotchem.cn [capotchem.cn]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. uwlax.edu [uwlax.edu]
- 10. epa.gov [epa.gov]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
